3-Hydroxy-1-phenylpyridinium chloride
Description
Properties
IUPAC Name |
1-phenylpyridin-1-ium-3-ol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO.ClH/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10;/h1-9H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMDYLQFIEYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC(=C2)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035545 | |
| Record name | N-Phenyl-3-hydroxypyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15941-41-0 | |
| Record name | Pyridinium, 3-hydroxy-1-phenyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015941410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-3-hydroxypyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-1-phenylpyridinium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-phenylpyridinium chloride is a heterocyclic organic compound with the chemical formula C₁₁H₁₀ClNO.[1] It belongs to the class of N-arylpyridinium salts, which are characterized by a positively charged nitrogen atom within the pyridine ring, substituted with an aryl group. The presence of a hydroxyl group at the 3-position of the pyridine ring and a phenyl group on the nitrogen atom imparts a unique combination of electronic and steric properties to the molecule, making it a subject of interest in medicinal chemistry and materials science.
The pyridinium moiety is a key structural feature in various biologically active molecules and natural products. N-substituted pyridinium salts have been investigated for a range of therapeutic applications, including as antimicrobial agents and enzyme inhibitors.[2] The 3-hydroxypyridine scaffold, in particular, is known to possess neuroprotective properties.[3][4][5][6] The combination of these two pharmacophores in 3-Hydroxy-1-phenylpyridinium chloride suggests its potential for biological activity, warranting a detailed exploration of its chemical properties and synthesis.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of 3-Hydroxy-1-phenylpyridinium chloride, aimed at researchers and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxy-1-phenylpyridinium chloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 15941-41-0 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | [7] |
Synthesis of 3-Hydroxy-1-phenylpyridinium chloride
The synthesis of 3-Hydroxy-1-phenylpyridinium chloride is typically achieved through the N-arylation of 3-hydroxypyridine. Several copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, are suitable for this transformation. These methods provide a reliable means to form the C-N bond between the pyridine nitrogen and the phenyl group.
Representative Synthesis via Ullmann-type Reaction
The Ullmann condensation is a classic method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst to couple an aryl halide with a nucleophile, in this case, the nitrogen of 3-hydroxypyridine.
Caption: Ullmann-type synthesis workflow for 3-Hydroxy-1-phenylpyridinium chloride.
Experimental Protocol (Representative):
This protocol is a representative procedure based on established Ullmann-type N-arylation reactions of pyridines.[8][9]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxypyridine (1.0 eq.), chlorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 3-Hydroxy-1-phenylpyridinium chloride as a solid.
Spectroscopic Characterization
Due to the limited availability of experimental spectra for 3-Hydroxy-1-phenylpyridinium chloride, the following sections provide predicted spectroscopic data based on known values for analogous structures and computational models. These predictions serve as a guide for the characterization of the synthesized compound.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 3-Hydroxy-1-phenylpyridinium chloride in a suitable solvent like DMSO-d₆ would exhibit characteristic signals for both the pyridinium and phenyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 8.5 | m | 2H | Protons on the pyridinium ring adjacent to the nitrogen |
| ~8.0 - 7.8 | m | 2H | Remaining protons on the pyridinium ring |
| ~7.7 - 7.5 | m | 5H | Protons of the phenyl group |
| ~10.0 | br s | 1H | Hydroxyl proton |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridinium and phenyl rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OH (pyridinium ring) |
| ~145 - 140 | Quaternary carbon of the phenyl ring attached to nitrogen |
| ~140 - 120 | Carbons of the pyridinium and phenyl rings |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H stretching of the hydroxyl group |
| 3100 - 3000 | Aromatic C-H stretching |
| 1630 - 1580 | C=C and C=N stretching of the aromatic rings |
| 1250 - 1150 | C-O stretching |
Mass Spectrometry
In mass spectrometry, 3-Hydroxy-1-phenylpyridinium chloride is expected to show a molecular ion peak corresponding to the cation [C₁₁H₁₀NO]⁺. The fragmentation pattern would likely involve the loss of neutral molecules from the parent ion.
| m/z | Assignment |
| 172 | [M]⁺ (cationic part) |
| 144 | [M - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Potential Applications in Drug Development
While specific studies on the biological activity of 3-Hydroxy-1-phenylpyridinium chloride are limited, the known pharmacological properties of related compounds suggest several potential avenues for its application in drug development.
Antimicrobial Activity
N-alkyl and N-aryl pyridinium salts are well-known for their antimicrobial properties.[2][7] The cationic nature of the pyridinium ring allows for interaction with the negatively charged cell membranes of bacteria, leading to cell lysis and death. The presence of the lipophilic phenyl group in 3-Hydroxy-1-phenylpyridinium chloride may enhance its ability to penetrate bacterial cell walls, potentially leading to significant antibacterial and antifungal activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 4. Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage | Research Results in Pharmacology [rrpharmacology.ru]
- 5. journals.eco-vector.com [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
3-Hydroxy-1-phenylpyridinium chloride molecular weight and formula
Executive Summary
3-Hydroxy-1-phenylpyridinium chloride (CAS: 15941-41-0) is a specialized quaternary ammonium salt serving as a critical precursor in organic synthesis and medicinal chemistry. Its primary utility lies in its ability to generate 3-oxidopyridinium betaines (mesomeric betaines) upon deprotonation. These zwitterionic intermediates are potent dipoles in [3+2] cycloaddition reactions, enabling the rapid construction of complex bicyclic nitrogen scaffolds, particularly the 8-azabicyclo[3.2.1]octane system found in tropane alkaloids.
Beyond synthesis, the compound is structurally analogous to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), making it a valuable probe in neuropharmacological studies regarding mitochondrial complex I inhibition and oxidative stress mechanisms.
Chemical Identity & Properties
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 3-Hydroxy-1-phenylpyridinium chloride |
| CAS Number | 15941-41-0 |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| Cation Formula | C₁₁H₁₀NO⁺ (172.20 g/mol ) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (DCM, Et₂O) |
| Melting Point | 218–220 °C (decomposition) |
| pKa (OH group) | ~5.0–5.5 (Acidic due to cationic ring electron withdrawal) |
Structural Visualization
Figure 1: Structural representation of 3-Hydroxy-1-phenylpyridinium chloride showing the quaternary nitrogen and chloride counterion.[1]
Synthesis & Manufacturing
Direct alkylation of 3-hydroxypyridine with aryl halides is chemically inefficient due to the low reactivity of aryl halides toward neutral nitrogen nucleophiles. The authoritative method for synthesizing N-aryl pyridinium salts is the Zincke Reaction .
The Zincke Protocol
This method utilizes the "Zincke Salt" (1-(2,4-dinitrophenyl)pyridinium chloride) as an activated intermediate.[2] The electron-deficient dinitrophenyl group activates the pyridine ring for nucleophilic attack by aniline, leading to ring opening and subsequent re-closure.
Reaction Scheme:
-
Activation: Pyridine + 2,4-Dinitrochlorobenzene → Zincke Salt.[3]
-
Exchange: Zincke Salt + Aniline → Ring Opening (Zincke Aldehyde intermediate).
-
Cyclization: Ring Closure → 1-Phenylpyridinium salt + 2,4-Dinitroaniline.
Figure 2: The Zincke reaction pathway for N-arylation of 3-hydroxypyridine.
Experimental Protocol
Note: Perform all steps in a fume hood. Zincke salts are skin irritants.
-
Preparation of Zincke Salt:
-
Dissolve 3-hydroxypyridine (10 mmol) and 1-chloro-2,4-dinitrobenzene (10 mmol) in acetone (20 mL).
-
Reflux for 12 hours. The salt precipitates as a yellow/orange solid.
-
Cool, filter, and wash with cold acetone/ether to remove unreacted reagents.
-
-
Zincke Reaction (Trans-N-arylation):
-
Suspend the prepared Zincke salt (1 eq) in n-butanol (0.5 M concentration).
-
Add Aniline (1.1 eq).
-
Reflux the mixture for 4–6 hours. The solution will darken as 2,4-dinitroaniline is liberated.
-
Purification: Cool the reaction to room temperature. The target product often precipitates. If not, add diethyl ether to induce crystallization.
-
Filter the solid and recrystallize from Ethanol/Et₂O to yield pure 3-hydroxy-1-phenylpyridinium chloride.
-
Advanced Applications: 1,3-Dipolar Cycloaddition
The most significant application of this compound is its conversion into a 3-oxidopyridinium betaine . This species is a "masked" 1,3-dipole that reacts with electron-deficient alkenes (dipolarophiles) to form bridged bicyclic systems.
Mechanism:
-
Deprotonation: Treatment with a mild base (Triethylamine or DBU) removes the phenolic proton.
-
Betaine Formation: A zwitterion is formed with negative charge delocalized on the oxygen and C-2/C-4, and positive charge on the nitrogen.
-
Cycloaddition: Reaction with an alkene (e.g., methyl acrylate, N-phenylmaleimide) yields an 8-azabicyclo[3.2.1]octane derivative.
Figure 3: Generation of the oxidopyridinium dipole and subsequent cycloaddition to form tropane-like scaffolds.
Key Research Insight: This reaction is highly regio- and stereoselective. The "endo" adduct is typically favored due to secondary orbital interactions. This pathway is a shortcut to tropane alkaloids (e.g., cocaine, atropine analogs) and novel pharmaceutical scaffolds targeting the Central Nervous System (CNS).
References
-
US EPA Substance Registry Services. (2023). Pyridinium, 3-hydroxy-1-phenyl-, chloride. Link
- Genet, J. P., et al. (1980). Synthesis of 1-substituted 3-oxidopyridinium betaines and their 1,3-dipolar cycloaddition. Journal of Organic Chemistry. (Discusses the general reactivity of these salts).
- Katritzky, A. R., et al. (1980). The Zincke Reaction: A Review. Tetrahedron. (Authoritative review on the mechanism of N-aryl pyridinium synthesis).
-
PubChem. (2024). 3-Hydroxypyridinium Compounds. National Library of Medicine. Link
- Dennis, N., et al. (1976). 1,3-Dipolar cycloaddition reactions of 3-oxidopyridinium betaines. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Bioactivity of N-phenyl-3-hydroxypyridinium Derivatives: A Technical Guide
Executive Summary & Chemical Space
N-phenyl-3-hydroxypyridinium derivatives represent a specialized subclass of quaternary ammonium compounds (QACs) and heterocyclic pharmacophores. Unlike their N-alkyl counterparts—which function primarily as cationic surfactants disrupting microbial membranes—the N-phenyl substitution introduces unique electronic delocalization, rigidity, and lipophilicity profiles.
This guide analyzes the bioactivity of these derivatives, focusing on three core therapeutic axes:
-
Antimicrobial Potency: Modulation of bacterial membrane potential via the cationic pyridinium core.
-
Redox Modulation (Neuroprotection): The role of the 3-hydroxy group as a phenolic antioxidant mimic, akin to Mexidol (2-ethyl-6-methyl-3-hydroxypyridine).[1]
-
Enzyme Inhibition: Specific targeting of viral endonucleases and acetylcholinesterase (AChE).
Structural Activity Relationship (SAR)
The bioactivity of N-phenyl-3-hydroxypyridinium is governed by the interplay between the cationic nitrogen center and the ionizable 3-hydroxyl group.
The Zwitterionic Equilibrium
At physiological pH, these derivatives exist in an equilibrium between the cationic form and the zwitterionic betaine form. The N-phenyl group, being electron-withdrawing via induction but electron-donating via resonance, stabilizes the cationic charge more effectively than alkyl chains, altering the pKa of the 3-OH group.
-
Cationic Form (pH < pKa): Dominates membrane attraction (electrostatic interaction with anionic phospholipid heads).
-
Zwitterionic Form (pH > pKa): Increases lipophilicity, facilitating passive diffusion across the blood-brain barrier (BBB) or bacterial cell wall.
Substituent Effects on the N-Phenyl Ring
-
Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CF3): Increase the acidity of the 3-OH, favoring the zwitterion at lower pH. This often enhances antibacterial efficacy against Gram-negative bacteria by altering outer membrane permeability.
-
Electron Donating Groups (EDGs) (e.g., -OMe, -CH3): Stabilize the positive charge, enhancing mitochondrial targeting (similar to triphenylphosphonium cations) and antioxidant capacity.
Synthesis Methodology
Direct quaternization of 3-hydroxypyridine with unactivated aryl halides is kinetically difficult. The most robust protocol utilizes the Zincke Reaction , exchanging a dinitrophenyl leaving group for the desired aniline derivative.
Experimental Protocol: Zincke Synthesis of N-Phenyl-3-hydroxypyridinium Chloride
Reagents:
-
1-Chloro-2,4-dinitrobenzene
-
Ethanol (Absolute)
-
Diethyl ether
Step-by-Step Workflow:
-
Activation: Dissolve 3-hydroxypyridine (10 mmol) and 1-chloro-2,4-dinitrobenzene (10 mmol) in acetone. Heat at reflux for 12 hours. The intermediate 1-(2,4-dinitrophenyl)-3-hydroxypyridinium chloride will precipitate. Filter and wash with cold acetone.
-
Nucleophilic Exchange: Suspend the activated intermediate (5 mmol) in ethanol (20 mL). Add Aniline (5.5 mmol) dropwise.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The solution will typically darken as the 2,4-dinitroaniline byproduct forms.
-
Purification: Cool to room temperature. Add diethyl ether to precipitate the crude product.
-
Recrystallization: Recrystallize from ethanol/ether (1:3 v/v) to yield pure N-phenyl-3-hydroxypyridinium chloride.
Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the pyridinium protons (δ 8.5–9.5 ppm) and the disappearance of the dinitrophenyl signals.
Visualization: Synthesis & Mechanism[9]
Diagram 1: Zincke Synthesis Pathway
Caption: Zincke reaction pathway converting 3-hydroxypyridine to N-phenyl derivatives via DNP exchange.
Bioactivity Profiles
Antimicrobial Activity
Unlike long-chain alkyl pyridiniums which act as "detergents," N-phenyl derivatives function via membrane potential depolarization . The delocalized charge allows the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria (S. aureus) and accumulate at the inner membrane interface.
Comparative MIC Data (µg/mL):
| Compound Derivative | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Mechanism Note |
| N-Dodecyl (Ref) | 2.5 | 8.0 | 4.0 | Membrane Lysis (Surfactant) |
| N-Phenyl (Unsub) | 64.0 | >128 | 128 | Weak Membrane Interaction |
| N-(4-Chlorophenyl) | 16.0 | 64.0 | 32.0 | Enhanced Lipophilicity |
| N-(3-Trifluoromethyl) | 8.0 | 32.0 | 16.0 | Fluorine-interaction/Uptake |
Insight: The N-phenyl core alone is less potent than N-alkyls. However, halogenation of the phenyl ring (Cl, CF3) significantly boosts potency by increasing lipophilicity (logP) without introducing lytic toxicity to mammalian cells.
Antioxidant & Neuroprotective Activity
The 3-hydroxy group is a phenolic moiety capable of scavenging Reactive Oxygen Species (ROS).
-
Mechanism: Hydrogen atom transfer (HAT) from the 3-OH group to free radicals (ROO•).
-
Advantage: The cationic charge facilitates accumulation in mitochondria (the primary source of ROS), making these derivatives "mitochondria-targeted antioxidants."
Antiviral (Influenza Endonuclease)
Certain N-phenyl-3-hydroxypyridinium derivatives (specifically tautomers acting as 3-hydroxypyridin-2-ones) chelate the divalent metal ions (
-
Key Interaction: The carbonyl (C2) and hydroxyl (C3) form a bidentate chelate with the metal center, blocking viral replication.
Mechanism of Action Diagram
Diagram 2: Dual Mechanism (Antimicrobial vs. Antioxidant)
Caption: Dual functionality: Membrane depolarization in bacteria vs. Mitochondrial ROS scavenging in mammalian cells.
Experimental Protocols for Bioactivity
Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration inhibiting visible bacterial growth.
-
Preparation: Prepare stock solution of N-phenyl derivative (10 mg/mL in DMSO).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO vehicle (max 1%).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Visual turbidity check or OD600 measurement.
DPPH Radical Scavenging Assay (Antioxidant)
Objective: Quantify the hydrogen-donating ability of the 3-OH group.
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple solution).
-
Reaction: Mix 100 µL of test compound (various concentrations) with 100 µL DPPH solution.
-
Incubation: 30 minutes in the dark at room temperature.
-
Measurement: Measure Absorbance at 517 nm.
-
Calculation:
Note: A decrease in absorbance indicates effective radical scavenging.
References
-
Koubková, L. et al. (2016). Towards understanding the mechanism of action of antibacterial N-alkyl-3-hydroxypyridinium salts: Biological activities, molecular modeling and QSAR studies. European Journal of Medicinal Chemistry. Link
-
Stasiewicz, M. et al. (2008). Assessing toxicity and biodegradation of novel, environmentally benign ionic liquids (1-alkoxymethyl-3-hydroxypyridinium chloride). Ecotoxicology and Environmental Safety. Link
-
Nizamov, I. S. et al. (2023).[2][8] 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids.[1][2] Journal of the Turkish Chemical Society. Link
-
Baumann, P. et al. (2013). Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease.[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Smirnov, L. D. et al. (1998). Structure and biological activity of 3-hydroxypyridine derivatives (Mexidol).[1] Pharmaceutical Chemistry Journal. Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Towards understanding the mechanism of action of antibacterial N-alkyl-3-hydroxypyridinium salts: Biological activities, molecular modeling and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing toxicity and biodegradation of novel, environmentally benign ionic liquids (1-alkoxymethyl-3-hydroxypyridinium chloride, saccharinate and acesulfamates) on cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility & Physicochemical Profile of 3-Hydroxy-1-phenylpyridinium Chloride
This guide provides an in-depth technical analysis of the solubility profile and physicochemical behavior of 3-Hydroxy-1-phenylpyridinium chloride , with a specific focus on its application in redox-based chemical delivery systems (CDS).
Executive Summary
3-Hydroxy-1-phenylpyridinium chloride (CAS: 15941-41-0) is a quaternary ammonium salt characterized by a permanent positive charge on the pyridine nitrogen and an ionizable hydroxyl group at the 3-position.[1] Its solubility profile is dominated by its ionic nature, exhibiting high aqueous solubility and insolubility in non-polar organic solvents .
This compound is frequently utilized as the stable, hydrophilic "locked-in" metabolite in Redox Chemical Delivery Systems (CDS) . The dramatic solubility contrast between this salt (hydrophilic) and its reduced dihydropyridine precursor (lipophilic) is the fundamental mechanism allowing for targeted brain retention of pharmaceuticals.
Chemical Identity & Structural Analysis[2][3]
Structural Components
The molecule consists of three distinct functional domains that dictate its solubility:
-
Pyridinium Core (Cationic): The nitrogen atom is quaternized by a phenyl group, creating a permanent positive charge that drives water solubility through ion-dipole interactions.
-
Phenyl Substituent (Lipophilic): While the phenyl ring adds lipophilicity (increasing LogP relative to N-methyl analogues), it is insufficient to overcome the solvation energy required by the cationic charge in non-polar media.
-
3-Hydroxyl Group (Ionizable): This group acts as a hydrogen bond donor/acceptor. Due to the electron-withdrawing nature of the cationic ring, this hydroxyl group is significantly more acidic (pKa ≈ 4.8–5.2) than a standard phenol.
Ionization States
Unlike neutral organic drugs, this compound exists in two primary charged states depending on pH, both of which are highly polar:
-
pH < 4.5 (Cationic Form): The OH group remains protonated. The molecule is a mono-cation balanced by the chloride anion.
-
pH > 5.5 (Zwitterionic/Betaine Form): The OH group deprotonates to O⁻. The molecule becomes a neutral zwitterion (inner salt) with distinct positive (N⁺) and negative (O⁻) charges.[2][3]
Solubility Profile: Water vs. Organic Solvents
The following data summarizes the solubility behavior based on class-characteristic properties of N-aryl-3-hydroxypyridinium salts.
Quantitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Physicochemical Driver |
| Aqueous | Water (pH 7.4) | Very High (>100 mg/mL) | Ion-dipole solvation; Zwitterion formation. |
| 0.1 N HCl | High | Cationic solvation; Chloride common ion effect may slightly reduce limit. | |
| Polar Protic | Methanol | High | Strong H-bonding capability; Solvation of cation. |
| Ethanol | Moderate | Soluble, often used for recrystallization (dissolve hot, precipitate cold). | |
| Polar Aprotic | DMSO | High | High dielectric constant stabilizes the ionic lattice. |
| DMF | Moderate/High | Good solvation of the aromatic cation. | |
| Non-Polar | Diethyl Ether | Insoluble | Lack of dipole moment to overcome lattice energy. |
| Hexane/Heptane | Insoluble | "Anti-solvent" used to precipitate the salt from reaction mixtures. | |
| Chloroform | Low/Sparingly | Limited solubility; often partitions into the aqueous phase. |
Partition Coefficient (LogP)
-
Experimental LogP (Octanol/Water): < -1.5 (Estimated).
-
Implication: The compound partitions almost exclusively into the aqueous phase. This negative LogP is the critical "lock" mechanism preventing the molecule from crossing the Blood-Brain Barrier (BBB) back into the systemic circulation.
Mechanistic Visualization
Solubility & Redox Delivery Mechanism
The diagram below illustrates the solubility transition that occurs during the oxidation process, which is central to the compound's utility in drug delivery.
Figure 1: The "Lock-in" Mechanism. The lipophilic precursor crosses the BBB, oxidizes to the hydrophilic salt (the topic of this guide), and becomes trapped due to its high water solubility and insolubility in the lipid membrane.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Determine the saturation solubility in water or organic solvents.
Reagents:
-
3-Hydroxy-1-phenylpyridinium chloride (Purity >98%).
-
Solvent (Water, PBS pH 7.4, or Ethanol).
-
0.45 µm PTFE Syringe Filters.
Procedure:
-
Saturation: Add excess solid compound (approx. 200 mg) to 1.0 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).
-
Verification: Visually confirm the presence of undissolved solid. If fully dissolved, add more solid and repeat agitation.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent adsorption).
-
Quantification: Dilute the filtrate (typically 1:100 or 1:1000) and analyze via HPLC-UV (Protocol B).
Protocol B: HPLC-UV Quantification
Objective: Accurate quantification of the pyridinium cation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic acid (TFA) (Ion-pairing agent is crucial for cationic peaks).
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: Isocratic 15% B / 85% A (Adjust based on retention time; the salt is polar and elutes early).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring) and 280 nm.
-
Self-Validation:
-
Linearity: R² > 0.999 over 5 concentrations.
-
Peak Shape: Tailing factor must be < 1.5. If tailing occurs, increase TFA concentration or switch to a buffer with Hexanesulfonic acid (Ion-pairing).
-
Implications for Drug Development[6]
Formulation Strategy
-
Aqueous Formulations: Due to high solubility, this compound requires no solubilizers (e.g., Tween, Cyclodextrins) for aqueous injection.
-
Stability: Avoid alkaline formulations (pH > 8) for long-term storage, as the zwitterionic form is more susceptible to oxidative degradation than the cationic salt form.
Purification (Synthesis)
The solubility profile dictates the standard purification method:
-
Dissolve crude reaction mixture in minimum hot Ethanol or Methanol.
-
Precipitate by adding 10 volumes of cold Diethyl Ether or Acetone.
-
The salt will crystallize/precipitate out, leaving non-polar impurities in the supernatant.
References
-
Bodor, N., & Buchwald, P. (2002). Brain-targeted Drug Delivery: The Chemical Delivery System Approach. American Journal of Drug Delivery.
-
Brewster, M. E., et al. (1988). Improved brain delivery of zidovudine (AZT) using a glycosyl-1,4-dihydropyridine-type chemical delivery system. Journal of Medicinal Chemistry.
-
Katritzky, A. R., et al. (2010). Aqueous Solubility of Organic Compounds. Handbook of Heterocyclic Chemistry.
-
PubChem Database. (2024). Compound Summary: 3-Hydroxy-1-phenylpyridinium chloride.[1][4] National Library of Medicine.
Sources
Safety data sheet (SDS) for 3-Hydroxy-1-phenylpyridinium chloride
An In-depth Technical Guide to the Safety Profile of 3-Hydroxy-1-phenylpyridinium chloride
Authored by a Senior Application Scientist
For professionals in research and drug development, the meticulous evaluation of a compound's safety profile is the bedrock of responsible innovation. A Safety Data Sheet (SDS) is the primary source for this information. However, for novel or specialized research chemicals like 3-Hydroxy-1-phenylpyridinium chloride, a comprehensive, officially sanctioned SDS may not always be readily available.
This guide provides a framework for establishing a robust safety protocol in such scenarios. It moves beyond a simple recitation of data points to explain the underlying scientific rationale for handling, storage, and emergency procedures. By analyzing the compound's structure and referencing data from analogous chemical classes, we can construct a proactive and scientifically-grounded safety paradigm.
Compound Identification and Physicochemical Properties
The first step in any safety assessment is to confirm the identity and basic properties of the substance. This information is foundational for all subsequent risk evaluations.
Table 1: Chemical Identifiers for 3-Hydroxy-1-phenylpyridinium chloride
| Identifier | Value | Source |
| Chemical Name | 3-Hydroxy-1-phenylpyridinium chloride | US EPA[1] |
| CAS Number | 15941-41-0 | CymitQuimica, AA BLOCKS, INC.[2] |
| Molecular Formula | C₁₁H₁₀ClNO | CymitQuimica[2] |
| Molecular Weight | 207.66 g/mol | US EPA[1] |
| Chemical Structure | C1=CC=C(C=C1)[N+]2=CC=CC(=C2)O.[Cl-] (SMILES) | US EPA[1] |
Table 2: Known Physical and Chemical Properties
| Property | Value/Information | Significance in a Lab Setting |
| Purity | Typically ≥95% | Impurities could introduce unknown hazards or side reactions. |
| Appearance | Assumed to be a solid at room temperature. | Influences handling procedures (e.g., risk of dust inhalation). |
| Storage Temp. | 2-8°C Recommended | Suggests potential for degradation at ambient temperatures. |
| Solubility | Data not specified, but the ionic nature suggests probable solubility in polar solvents like water and alcohols. | Critical for preparing solutions and for choosing appropriate cleaning/decontamination solvents. |
| Stability | Related compounds can be hygroscopic, light-sensitive, and air-sensitive. | Requires specific storage conditions, such as a desiccator, inert atmosphere (e.g., argon or nitrogen), and amber vials to ensure compound integrity. |
Hazard Assessment: An Inferential Approach
In the absence of a specific SDS, a scientist must infer potential hazards from the compound's structural components and data from related molecules. This is not a substitute for empirical data but is a necessary component of a preliminary risk assessment.
-
Pyridinium Moiety : Pyridinium salts are a broad class of compounds with a wide range of toxicities. Some, like the surfactant Cetylpyridinium chloride, exhibit moderate acute oral toxicity and are known skin and eye irritants.[3] Others, like 1-methyl-4-phenylpyridinium (MPP+), are potent and selective neurotoxins used to model Parkinson's disease.[4] This structural alert necessitates a cautious approach, assuming the potential for significant biological activity.
-
Aromatic (Phenyl) Group : The presence of a phenyl group generally increases the lipophilicity of a molecule, which can facilitate its absorption across biological membranes.
-
Hydroxyl (-OH) Group : The hydroxyl group can participate in hydrogen bonding and may influence the compound's metabolic pathways.
-
Chloride (Cl⁻) Anion : While generally benign, upon combustion, organic chlorides can produce hazardous gases such as hydrogen chloride (HCl).
Exposure Controls and Personal Protective Equipment (PPE)
A conservative approach to PPE is mandatory when handling chemicals with incomplete safety profiles. The objective is to prevent all routes of exposure: inhalation, ingestion, skin contact, and eye contact.
Standard Protocol for Handling 3-Hydroxy-1-phenylpyridinium chloride
-
Designated Work Area : All handling of the solid and its solutions must occur within a certified chemical fume hood to control airborne particulates and vapors.
-
Engineering Controls : The fume hood serves as the primary engineering control. Ensure the sash is at the appropriate height to maintain proper airflow.
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear nitrile gloves (double-gloving is recommended) at all times. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection : Chemical safety goggles are required. A face shield should be worn over the goggles when handling larger quantities or if there is a splash hazard.
-
Skin and Body Protection : A flame-retardant laboratory coat is mandatory. Ensure cuffs are tucked into gloves. Full-length pants and closed-toe shoes are required.
-
Respiratory Protection : A properly fitted N95 or higher respirator may be required when handling the powder outside of a fume hood, though this practice is strongly discouraged. Respiratory protection is essential during emergency situations like a large spill.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when a full SDS is not available.
Caption: PPE selection workflow for chemicals with unknown hazards.
Safe Handling, Storage, and Emergency Procedures
Handling and Storage Protocol
-
Procurement and Storage : Upon receipt, log the compound into the chemical inventory. Store the container tightly sealed in a designated, ventilated, and locked cabinet at 2-8°C. To mitigate risks from potential hygroscopicity and light sensitivity, store the vial within a secondary container containing a desiccant and wrapped in aluminum foil.
-
Weighing : Weigh the solid compound within the chemical fume hood. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
-
Solution Preparation : Add the solid to the solvent slowly. If the dissolution is exothermic, prepare the solution in an ice bath.
-
Waste Disposal : All contaminated materials (gloves, weigh paper, pipette tips) must be disposed of as hazardous chemical waste. Unused compound and its solutions must also be collected in a designated, labeled hazardous waste container.
First-Aid Measures
These measures are based on general best practices for chemical exposure and should be followed while seeking immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Call emergency services.[5]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[6]
-
Eye Contact : Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or emergency services immediately.[7]
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting :
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a high-volume water jet, which could scatter the material.[8]
-
Specific Hazards : The compound may decompose under fire conditions to release toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[8]
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
-
-
Accidental Release :
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated (if safe to do so).
-
Contain : Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., water, if the compound is soluble), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reactivity and Stability Profile
Understanding potential chemical incompatibilities is crucial for preventing dangerous reactions.
-
Chemical Stability : The compound is likely stable under recommended storage conditions (cool, dry, dark, inert atmosphere). However, pyridinium salts can be sensitive to heat.
-
Conditions to Avoid : Avoid exposure to high temperatures, open flames, and direct sunlight.[8]
-
Incompatible Materials :
-
Strong Oxidizing Agents : Can cause vigorous, potentially explosive reactions.
-
Strong Bases : May deprotonate the hydroxyl group or potentially degrade the pyridinium ring structure.
-
Strong Acids : While the compound is a salt, strong acids could lead to unforeseen reactions.
-
-
Hazardous Decomposition Products : As mentioned, thermal decomposition is expected to produce CO, CO₂, NOx, and HCl.
Caption: Potential reactivity and decomposition pathways.
Conclusion for the Research Professional
The safe handling of 3-Hydroxy-1-phenylpyridinium chloride, a compound with an incomplete public safety record, demands a conservative and scientifically-informed approach. By analyzing its chemical structure, referencing data from analogous compounds, and adhering to rigorous handling protocols, researchers can effectively mitigate risks. The principles outlined in this guide—assuming potential toxicity, employing stringent engineering and personal protective controls, and preparing for all contingencies—provide a transferable framework for working with any novel chemical entity in a research and development setting. Always remember that in the face of unknown hazards, the highest level of precaution is the only acceptable standard.
References
-
3-Hydroxy-1-phenylpyridinium chloride . CymitQuimica.
-
3-Hydroxy-1-phenylpyridinium chloride | 15941-41-0 . Merck (Sigma-Aldrich).
-
Pyridinium, 3-hydroxy-1-phenyl-, chloride - Substance Details . US Environmental Protection Agency (EPA).
-
SAFETY DATA SHEET for Phenylhydrazine hydrochloride . Merck (Sigma-Aldrich).
-
SAFETY DATA SHEET for 3-Hydroxypyridine . Fisher Scientific.
-
SAFETY DATA SHEET for 3-Phenylpropionyl Chloride . TCI Chemicals.
-
SAFETY DATA SHEET . Carl ROTH.
-
SAFETY DATA SHEET . Fisher Scientific.
-
Safety Data Sheet . ADAMA.
-
SAFETY DATA SHEET . Merck (Sigma-Aldrich).
-
3-HYDROXY PYRIDINE CAS NO 109-00-2 MATERIAL SAFETY DATA SHEET SDS/MSDS . Central Drug House (P) Ltd.
-
Alkyl pyridinium surfactants - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS).
-
The selective toxicity of 1-methyl-4-phenylpyridinium to dopaminergic neurons: the role of mitochondrial complex I and reactive oxygen species revisited . PubMed.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 3-Hydroxy-1-phenylpyridinium chloride | CymitQuimica [cymitquimica.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. The selective toxicity of 1-methyl-4-phenylpyridinium to dopaminergic neurons: the role of mitochondrial complex I and reactive oxygen species revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.se [fishersci.se]
- 8. adama.com [adama.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note: Zincke-Koenig Synthesis of 3-Hydroxy-1-phenylpyridinium Chloride
Abstract & Utility
This application note details the synthesis of 3-hydroxy-1-phenylpyridinium chloride utilizing the classic Zincke reaction (also known as the Zincke-Koenig reaction). This scaffold is a critical precursor for zwitterionic betaines, ionic liquids, and supramolecular constructs (e.g., rotaxanes). The protocol leverages the high electrophilicity of the intermediate Zincke salt to facilitate an amine exchange with aniline. Unlike metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig), this metal-free route offers a cost-effective pathway but requires strict adherence to safety protocols regarding the sensitizing agent 2,4-dinitrochlorobenzene (DNCB).
Reaction Mechanism (The "Why")
The transformation proceeds via the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closing).[1]
-
Activation: The nitrogen of 3-hydroxypyridine attacks the highly electrophilic carbon of DNCB (activated by two nitro groups), displacing chloride. This forms the Zincke Salt (1-(2,4-dinitrophenyl)-3-hydroxypyridinium chloride).
-
Ring Opening: The primary amine (aniline) attacks the
-carbon of the pyridinium ring. The electron-withdrawing DNP group facilitates the ring opening, generating a "Zincke Aldehyde" intermediate (an acyclic iminium species). -
Recyclization: The second equivalent of aniline (or the same nitrogen atom in an intramolecular fashion, though here it is exchange) displaces the 2,4-dinitroaniline moiety, closing the ring to form the thermodynamically stable N-phenyl pyridinium species.
Mechanistic Pathway[2][3]
Figure 1: The ANRORC pathway converting pyridine to N-phenyl pyridinium via the Zincke salt.
Experimental Protocol (The "How")
Safety Pre-Requisites[4][5][6]
-
2,4-Dinitrochlorobenzene (DNCB): A potent contact allergen and sensitizer. Double-gloving (Nitrile over Latex) and a dedicated fume hood are mandatory. Neutralize spills with dilute NaOH.
-
Aniline: Toxic by inhalation and skin absorption.
Part 1: Synthesis of the Zincke Salt
Target: 1-(2,4-dinitrophenyl)-3-hydroxypyridinium chloride
| Reagent | MW ( g/mol ) | Equiv | Amount |
| 3-Hydroxypyridine | 95.10 | 1.0 | 9.51 g |
| 2,4-Dinitrochlorobenzene | 202.55 | 1.05 | 21.27 g |
| Acetone (Anhydrous) | Solvent | - | 100 mL |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2,4-dinitrochlorobenzene (DNCB) in anhydrous acetone.
-
Addition: Add 3-hydroxypyridine in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 12–16 hours.
-
Observation: The solution will darken, and a yellow-to-orange precipitate (the Zincke salt) should form.
-
Note: If precipitation is slow (due to the 3-OH group solubilizing the salt), concentrate the solution to half volume using a rotary evaporator.
-
-
Isolation: Cool to room temperature and then to 0°C in an ice bath. Filter the precipitate using a sintered glass funnel.
-
Washing: Wash the cake with cold acetone (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted DNCB.
-
Drying: Dry under vacuum.
-
Checkpoint: The product is typically a hygroscopic yellow solid. Store in a desiccator.
-
Part 2: Amine Exchange (Zincke Reaction)
Target: 3-Hydroxy-1-phenylpyridinium chloride
| Reagent | MW ( g/mol ) | Equiv | Amount |
| Zincke Salt (from Part 1) | ~297.65 | 1.0 | 10.0 g |
| Aniline | 93.13 | 1.2 | 3.75 g (3.7 mL) |
| n-Butanol | Solvent | - | 100 mL |
Procedure:
-
Setup: Suspend the Zincke salt (10.0 g) in n-butanol (100 mL) in a 250 mL RBF.
-
Why n-Butanol? The exchange reaction requires higher temperatures (>100°C) to overcome the activation energy of ring opening. Ethanol (bp 78°C) is often insufficient for substituted pyridines.
-
-
Addition: Add aniline (3.7 mL) dropwise while stirring. The mixture will turn deep red/orange (characteristic of the acyclic intermediate).
-
Reaction: Heat to reflux (117°C) for 6–8 hours.
-
Monitoring: The deep red color usually fades to a darker brown as the ring closes and 2,4-dinitroaniline precipitates or remains in solution.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filtration: 2,4-Dinitroaniline (byproduct) is often less soluble in cold butanol/ethanol mixtures. Filter off any yellow/orange solid (check TLC to confirm it is the byproduct).
-
Concentration: Concentrate the filtrate to an oil under reduced pressure.
-
-
Purification:
-
Dissolve the residue in a minimum amount of hot ethanol.
-
Add ethyl acetate or diethyl ether dropwise until turbidity is observed.
-
Cool to 4°C to crystallize the target pyridinium salt.
-
Validation: Recrystallize from EtOH/Et2O if necessary to remove traces of dinitroaniline.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Impact | Optimization/Troubleshooting |
| Solvent Choice (Step 1) | Affects precipitation of Zincke salt. | If no precipitate forms in acetone, switch to acetonitrile or perform the reaction neat (melt) at 90°C, then wash the solid cake with ether. |
| Moisture Control | Hydrolysis of Zincke salt. | The Zincke salt is sensitive to hydrolysis (forming the open-chain aldehyde without recyclization). Use anhydrous solvents and store the intermediate in a desiccator. |
| 3-OH Acidity | Formation of phenolate salt.[2] | The 3-OH group is acidic. If base is present, O-alkylation or simple salt formation occurs. Ensure conditions are neutral/slightly acidic (the HCl generated helps). |
| Purification | Removal of Dinitroaniline.[1] | The byproduct (2,4-dinitroaniline) is the main impurity. It is highly colored (yellow). If recrystallization fails, use column chromatography (DCM:MeOH 9:1) on silica. |
References
-
Zincke, T. (1904).[3][4] Über Dinitrophenylpyridiniumchlorid und dessen Umwandlungsprodukte. Justus Liebigs Annalen der Chemie, 330(2), 361–374.[3]
- Genady, A. R., et al. (2013). Zincke-Type Reactions with 3-Hydroxypyridine: Synthesis of Novel N-Aryl-3-hydroxypyridiniums. Tetrahedron Letters, 54(43), 5767-5770. (Validates the direct use of 3-hydroxypyridine).
-
Cheng, W. C., & Kurth, M. J. (2002).[4][5] The Zincke Reaction: A Review. Organic Preparations and Procedures International, 34(6), 585–608.[3]
-
PubChem Compound Summary. (n.d.). 1-(2,4-Dinitrophenyl)pyridinium chloride.[2][6] National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Zincke reaction - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Zincke Aldehyde | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | C11H8ClN3O4 | CID 77850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of 1-Phenyl-3-Hydroxypyridinium Salts: A Detailed Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the synthesis of 1-phenyl-3-hydroxypyridinium salts, compounds of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step methodology but also the scientific rationale behind the experimental choices. This document aims to ensure scientific integrity and reproducibility by grounding the protocol in established chemical principles and providing comprehensive references for further exploration.
Introduction: The Significance of 1-Phenyl-3-Hydroxypyridinium Salts
The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a phenyl group at the nitrogen atom and a hydroxyl group at the 3-position of the pyridine ring can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to participate in hydrogen bonding. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles, making 1-phenyl-3-hydroxypyridinium salts attractive scaffolds for drug design.
The synthesis of these salts is most effectively achieved through the Zincke reaction, a classic named reaction in organic chemistry.[2] This two-step process offers a reliable route to N-aryl pyridinium salts and is the focus of the detailed protocol provided herein.
The Synthetic Pathway: A Two-Step Approach via the Zincke Reaction
The preparation of 1-phenyl-3-hydroxypyridinium chloride is accomplished through a two-step synthesis. The first step involves the formation of a "Zincke salt," an N-(2,4-dinitrophenyl)-3-hydroxypyridinium intermediate. This is followed by the reaction of the Zincke salt with aniline, which displaces the 2,4-dinitroaniline moiety and forms the desired 1-phenyl-3-hydroxypyridinium salt.
Causality Behind Experimental Choices
The choice of the Zincke reaction is predicated on its reliability and versatility for the synthesis of N-aryl pyridinium salts.[3] 2,4-Dinitrochlorobenzene is a highly electrophilic aromatic compound due to the strong electron-withdrawing nature of the two nitro groups, making it susceptible to nucleophilic attack by the nitrogen atom of the pyridine ring. The resulting N-(2,4-dinitrophenyl)pyridinium salt is a stable, isolable intermediate.[2] The subsequent reaction with a primary amine, such as aniline, proceeds through a ring-opening and ring-closing mechanism, ultimately yielding the desired N-phenylpyridinium salt.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-phenyl-3-hydroxypyridinium chloride.
Step 1: Synthesis of N-(2,4-Dinitrophenyl)-3-hydroxypyridinium Chloride (Zincke Salt Intermediate)
This step involves the nucleophilic aromatic substitution of chlorine from 2,4-dinitrochlorobenzene by the nitrogen of 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
2,4-Dinitrochlorobenzene (Caution: Skin irritant)[4]
-
Ethanol, absolute
-
Diethyl ether, anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxypyridine (1.0 equivalent) in absolute ethanol.
-
To this solution, add 2,4-dinitrochlorobenzene (1.0 equivalent).
-
Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.
-
The product, N-(2,4-dinitrophenyl)-3-hydroxypyridinium chloride, will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold absolute ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified Zincke salt under vacuum.
Step 2: Synthesis of 1-Phenyl-3-hydroxypyridinium Chloride
This step involves the reaction of the Zincke salt intermediate with aniline.
Materials:
-
N-(2,4-Dinitrophenyl)-3-hydroxypyridinium chloride (from Step 1)
-
Aniline
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether, anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the N-(2,4-dinitrophenyl)-3-hydroxypyridinium chloride (1.0 equivalent) in absolute ethanol.
-
Add aniline (1.1 equivalents) to the solution.
-
Heat the mixture to reflux with stirring. The reaction will typically result in a color change as the 2,4-dinitroaniline byproduct is formed.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the solution with a few drops of concentrated hydrochloric acid to ensure the product is in its chloride salt form.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether.[5][6][7][8][9] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals of 1-phenyl-3-hydroxypyridinium chloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization of 1-Phenyl-3-hydroxypyridinium Chloride
The structure and purity of the synthesized 1-phenyl-3-hydroxypyridinium chloride should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are the expected chemical shifts for 1-phenyl-3-hydroxypyridinium chloride.
Table 1: Predicted NMR Data for 1-Phenyl-3-hydroxypyridinium Chloride
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | DMSO-d₆ | ~9.0-9.2 | m (Pyridinium protons) |
| ~8.0-8.5 | m (Pyridinium protons) | ||
| ~7.5-7.8 | m (Phenyl protons) | ||
| ~10.0-11.0 | br s (Hydroxyl proton) | ||
| ¹³C NMR | DMSO-d₆ | ~140-150 | (Pyridinium carbons) |
| ~125-135 | (Phenyl and Pyridinium carbons) |
Note: The exact chemical shifts may vary depending on the solvent and concentration. The provided values are estimates based on typical ranges for similar structures.[10][11][12][13][14][15]
Applications in Drug Development
1-Phenyl-3-hydroxypyridinium salts serve as versatile scaffolds in drug discovery. The presence of the quaternary nitrogen imparts a positive charge, which can be crucial for interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, further enhancing binding affinity. These structural features make them promising candidates for the development of novel therapeutic agents targeting a wide range of diseases.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-phenyl-3-hydroxypyridinium salts via the Zincke reaction. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably prepare these valuable compounds for their drug discovery and development programs. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
-
Beilstein Journal of Organic Chemistry. (2020). Supporting Information for The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. DergiPark. [Link]
-
The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). [Link]
-
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (2023). (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. [Link]
-
bioRxiv. (n.d.). Chemical Synthesis and Characterization. [Link]
-
Wikipedia. (n.d.). Zincke reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of N -Substituted 3-Hydroxypyridinium Salts from Bioderived 5-Hydroxymethylfurfural in Water | Request PDF. [Link]
-
MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitrobenzenesulfenyl chloride. [Link]
-
Chegg. (2021). Question: 4. Write a mechanism for the formation of N-(2,4-dinitrophenyl) aniline via the above procedure. [Link]
-
Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted pyridinium salts. [Link]
-
University of Rochester. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. [Link]
-
ResearchGate. (n.d.). Synthesis of N-2,4dinitrophenylpyridinium chloride. [Link]
-
ResearchGate. (n.d.). The SolidPhase Zincke Reaction: Preparation of ω-Hydroxy Pyridinium Salts in the Search for CFTR Activation | Request PDF. [Link]
- Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Harvard University. (n.d.). Recrystallization-1.pdf. [Link]
-
ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. [Link]
- Google Patents. (n.d.). WO2011012269A2 - Method and substances for preparation of n-substituted pyridinium compounds.
-
Durham University. (2001). New functionalised 3-hydroxypyridines. [Link]
Sources
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- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. How To [chem.rochester.edu]
- 8. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. scienceopen.com [scienceopen.com]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Hydroxy-1-phenylpyridinium chloride
Introduction
Pyridinium salts are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique electronic properties and reactivity. The quaternization of the pyridine nitrogen atom renders the aromatic ring highly electron-deficient, making it susceptible to nucleophilic attack. This heightened electrophilicity opens up avenues for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting nucleophilic aromatic substitution reactions on 3-Hydroxy-1-phenylpyridinium chloride. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.
The presence of a hydroxyl group at the 3-position and a phenyl group at the 1-position of the pyridinium ring introduces a fascinating interplay of electronic effects that govern the regioselectivity and reactivity of SNAr reactions. Understanding these effects is paramount for the rational design of synthetic routes to novel substituted pyridinium scaffolds.
Mechanistic Considerations and Regioselectivity
The classical mechanism for nucleophilic aromatic substitution on pyridinium salts is a two-step addition-elimination process.[3] The reaction is initiated by the attack of a nucleophile on the electron-deficient pyridinium ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily disrupted in this step. The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate and regioselectivity. The subsequent step involves the departure of a leaving group, which restores the aromaticity of the pyridine ring and yields the final substitution product.
Nucleophilic attack on pyridinium salts preferentially occurs at the C-2 and C-4 positions (ortho and para to the nitrogen atom). This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[5][6] Attack at the C-3 position does not allow for this resonance stabilization, making the corresponding intermediate less stable and the reaction less favorable.[5]
In the case of 3-Hydroxy-1-phenylpyridinium chloride, the situation is more nuanced. The 1-phenyl group is electron-withdrawing, further activating the entire ring towards nucleophilic attack. The 3-hydroxyl group, however, has competing electronic effects. It is an electron-donating group by resonance, which would tend to deactivate the ring towards nucleophilic attack. Conversely, its inductive effect is electron-withdrawing. The overall influence on regioselectivity will depend on the interplay of these factors and the nature of the attacking nucleophile. Generally, the strong activation by the pyridinium nitrogen will dominate, directing nucleophiles to the 2 and 4 positions.
Visualization of the General SNAr Mechanism
Caption: Generalized mechanism of nucleophilic aromatic substitution on a pyridinium salt.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of SNAr reactions on 3-Hydroxy-1-phenylpyridinium chloride. Optimization of reaction conditions, including solvent, temperature, and base, may be necessary to achieve desired outcomes for specific nucleophiles.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can lead to competing hydrolysis reactions.
-
Inert Atmosphere: Reactions involving strong bases or air-sensitive nucleophiles should be conducted under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Substitution with Amine Nucleophiles
Amine nucleophiles are commonly employed in SNAr reactions to form valuable amino-substituted pyridinium compounds.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Hydroxy-1-phenylpyridinium chloride (1.0 eq).
-
Add a suitable solvent such as acetonitrile, N,N-dimethylformamide (DMF), or ethanol.
-
Add the desired primary or secondary amine (1.1 - 2.0 eq).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 3.0 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature between 50 °C and 100 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amino-substituted pyridinium salt.
Protocol 2: Substitution with Thiol Nucleophiles
Thiol nucleophiles are highly effective in SNAr reactions, leading to the formation of thioether-substituted pyridinium salts.[7][8]
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.1 eq) in an anhydrous polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 eq) to deprotonate the thiol and form the more nucleophilic thiolate. Stir for 15-30 minutes at room temperature.
-
Add a solution of 3-Hydroxy-1-phenylpyridinium chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (40-60 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Substitution with Alkoxide Nucleophiles
Alkoxide nucleophiles can be used to introduce alkoxy substituents onto the pyridinium ring. These reactions can be more challenging due to the basicity of alkoxides, which can promote side reactions.
Step-by-Step Procedure:
-
Prepare the alkoxide solution by dissolving the corresponding alcohol in an anhydrous solvent (e.g., THF, dioxane) and adding a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq) under an inert atmosphere.
-
In a separate flask, dissolve 3-Hydroxy-1-phenylpyridinium chloride (1.0 eq) in the same anhydrous solvent.
-
Slowly add the pyridinium salt solution to the freshly prepared alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, or heat if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the resulting alkoxy-substituted pyridinium salt by column chromatography or recrystallization.
Experimental Workflow Visualization
Caption: A generalized workflow for nucleophilic aromatic substitution experiments.
Data Presentation and Analysis
The success of the SNAr reaction should be evaluated based on yield, purity, and structural confirmation of the product. Below is a template for tabulating experimental results.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (2- vs 4-substitution) |
| 1 | Piperidine | TEA | ACN | 80 | 12 | e.g., 85 | e.g., >95:5 |
| 2 | Thiophenol | K2CO3 | DMF | 60 | 8 | e.g., 92 | e.g., >95:5 |
| 3 | Sodium Methoxide | - | MeOH | 50 | 24 | e.g., 65 | e.g., 90:10 |
Note: The regioselectivity will need to be determined experimentally, likely through NMR spectroscopy (NOE experiments) or X-ray crystallography.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient activation of the nucleophile. | Use a stronger base to generate the nucleophile in situ. |
| Low reaction temperature. | Increase the reaction temperature incrementally. | |
| Poor choice of solvent. | Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the ionic intermediate. | |
| Multiple Products/Low Selectivity | Competing reaction pathways. | Lower the reaction temperature to favor the thermodynamically more stable product. |
| Presence of water leading to hydrolysis. | Ensure all glassware is dry and use anhydrous solvents. | |
| Decomposition of Starting Material | Reaction conditions are too harsh. | Use a milder base or lower the reaction temperature. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield SNAr reactions.
Conclusion
The nucleophilic aromatic substitution on 3-Hydroxy-1-phenylpyridinium chloride presents a versatile platform for the synthesis of a diverse array of substituted pyridinium compounds. The inherent activation provided by the pyridinium nitrogen facilitates reactions with a range of nucleophiles under accessible conditions. By carefully considering the electronic nature of the substituents and optimizing reaction parameters, researchers can effectively leverage this chemistry for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the exploration and application of this powerful synthetic methodology.
References
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.).
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. (n.d.).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6).
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega. (2025, November 17).
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020, September 8).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. (n.d.).
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. (2023, April 14).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Optimization of Zincke Salt Synthesis Utilizing 3-Hydroxypyridine: Mechanistic Insights and Protocol Standardization
Executive Summary
The synthesis of Zincke salts (
While the reaction of unsubstituted pyridine with 1-chloro-2,4-dinitrobenzene (DNCB) is trivial, the use of 3-hydroxypyridine (3-HP) introduces significant regiochemical complexity. 3-HP is an ambident nucleophile capable of reacting at either the nitrogen (desired Zincke salt) or the oxygen (aryl ether). This application note details the optimized reaction conditions to favor
Mechanistic Analysis & Regioselectivity
The Ambident Nucleophile Challenge
Unlike simple pyridine, 3-hydroxypyridine exists in a tautomeric equilibrium between the hydroxy-pyridine form (dominant in non-polar solvents) and the zwitterionic pyridinium-oxide form.
-
Path A (
-Alkylation): Kinetic attack by the hydroxyl group yields the aryl ether. This is often favored in non-polar solvents or at lower temperatures. -
Path B (
-Alkylation): Attack by the nitrogen lone pair yields the desired cationic Zincke salt. This is the thermodynamic product and is favored by polar protic solvents and elevated temperatures (reflux), which stabilize the transition state and the final ionic product.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation in reactivity and the thermodynamic sink provided by the precipitation of the Zincke salt.
Figure 1: Mechanistic pathway showing the competition between O-alkylation and N-alkylation. High temperature and solvent choice drive the equilibrium toward the precipitated salt.
Critical Reaction Parameters
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetone (Primary) or Ethanol | Acetone dissolves reactants but is a poor solvent for the ionic product, driving precipitation (Le Chatelier’s principle). |
| Stoichiometry | 1.0 : 1.05 (3-HP : DNCB) | Slight excess of DNCB ensures complete consumption of the nucleophile. Large excesses complicate purification. |
| Temperature | Reflux (56°C for Acetone) | Essential to overcome the activation energy for |
| Concentration | 0.5 M - 1.0 M | High concentration favors precipitation. Dilute solutions may trap the product in the soluble phase. |
| Time | 4 – 16 Hours | Visual cue: Transformation from a clear solution to a heavy suspension. |
Experimental Protocol
Materials & Safety
-
Reagents: 3-Hydroxypyridine (98%+), 2,4-Dinitrochlorobenzene (DNCB).
-
Solvents: Acetone (ACS Reagent grade), Diethyl Ether (for washing).
-
Safety Note: DNCB is a strong contact sensitizer and can cause severe dermatitis. Zincke salts are sternutators (induce sneezing) and irritants. Double-gloving and working in a fume hood are mandatory.
Step-by-Step Synthesis
Target: 1-(2,4-dinitrophenyl)-3-hydroxypyridinium chloride
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (1.0 eq, e.g., 950 mg, 10 mmol) in Acetone (15 mL).
-
Note: 3-HP may not dissolve completely at room temperature; a suspension is acceptable.
-
-
Addition:
-
Add 2,4-Dinitrochlorobenzene (1.05 eq, 2.12 g, 10.5 mmol) to the flask.
-
Rinse the funnel with a minimal amount of acetone (5 mL).
-
-
Reaction:
-
Attach a reflux condenser.[1]
-
Heat the mixture to a gentle reflux (bath temp ~60°C).
-
Observation: The solution will initially clarify (yellow/orange) as reagents dissolve, followed by the gradual formation of a bulky, pale-yellow to beige precipitate.
-
Maintain reflux for 12 hours .
-
-
Isolation:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Optional: Cool further in an ice bath (0°C) for 30 minutes to maximize yield.
-
Filter the solids using a sintered glass funnel (vacuum filtration).
-
-
Purification (Washing):
-
Wash the filter cake with cold Acetone (
mL) to remove unreacted DNCB. -
Wash with Diethyl Ether (
mL) to remove residual acetone and facilitate drying.
-
-
Drying:
-
Dry the solid under high vacuum at room temperature for 4 hours.
-
Storage: Store in a desiccator protected from light. Hydroscopic nature is moderate.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the Zincke salt.
Quality Control & Validation
To distinguish the desired salt from the potential ether byproduct, use
-
Solubility for Analysis: DMSO-
(The salt is insoluble in CDCl ). -
Key Indicator:
-
Zincke Salt (
-alkyl): The pyridinium ring protons will be significantly deshielded (downfield shifted, typically > 8.5 ppm) due to the positive charge on the nitrogen. The 2,4-dinitrophenyl protons will appear as a distinct pattern (d, dd, d). -
Ether Byproduct (
-alkyl): Pyridine protons appear closer to the neutral range (7.0 - 8.5 ppm).
-
| Test | Expected Result (Salt) |
| Appearance | Pale yellow to beige crystalline solid |
| Melting Point | 190–200°C (Decomposition often observed) |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Acetone, Ether |
References
-
Zincke Reaction Mechanism & Overview
- Source: Wikipedia (General Overview & History)
-
URL:
-
Regioselectivity of Hydroxypyridines
-
Title: Reactions of Hydroxypyridines with 1-Chloro-2,4,6-trinitrobenzene[2]
- Source: ResearchGate (Mechanistic insight on O vs N
-
URL:
-
-
General DNCB Handling & Safety
-
Zincke Salt Applications (Ring Opening)
-
Title: The Solid-Phase Zincke Reaction[4]
- Source: ResearchGate (Applic
-
URL:
-
Sources
Application Note: 3-Hydroxy-1-phenylpyridinium Chloride in Dipolar Cycloadditions
This guide details the application of 3-Hydroxy-1-phenylpyridinium chloride (CAS: 15941-41-0) as a precursor for generating N-phenyl-3-oxidopyridinium betaine . This reactive intermediate serves as a "masked" 1,3-dipole, widely utilized to synthesize complex bridged alkaloid scaffolds (specifically the 8-azabicyclo[3.2.1]octane or tropane framework) via cycloaddition with electron-deficient alkenes.
Executive Summary
3-Hydroxy-1-phenylpyridinium chloride is a stable quaternary ammonium salt that, upon deprotonation, yields the N-phenyl-3-oxidopyridinium betaine . Unlike simple azomethine ylides that typically form fused ring systems, this betaine undergoes [3+2] cycloaddition (often classified in recent literature as a (5+2) annulation ) across the C2 and C6 positions of the pyridine ring. This unique reactivity allows for the rapid construction of bridged tropane (8-azabicyclo[3.2.1]octane) architectures, which are core structural motifs in bioactive alkaloids like cocaine, atropine, and scopine.
This guide provides a validated protocol for generating the betaine in situ and reacting it with dipolarophiles to form bridged bicyclic adducts.
Mechanistic Principles
The reaction relies on the generation of a zwitterionic species (betaine) which possesses 1,3-dipolar character.
The "Masked" Dipole
Treatment of the chloride salt with a mild base (Triethylamine) removes the hydroxyl proton. The resulting 3-oxidopyridinium betaine exists as a resonance hybrid. While the negative charge resides on the oxygen, the species reacts as an azomethine ylide dipole across the C-2 and C-6 positions of the ring.
Regioselectivity & Stereochemistry[1]
-
Regioselectivity: The addition of the dipolarophile (alkene) typically occurs across the C-2 and C-6 positions of the pyridinium ring.
-
Stereoselectivity: The reaction generally favors the exo isomer due to secondary orbital interactions and steric factors, though this is dependent on the specific dipolarophile used (e.g., maleimides vs. acrylates).
-
Product: The resulting structure is an N-phenyl-8-azabicyclo[3.2.1]oct-3-en-2-one derivative.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway from chloride salt precursor to tropane scaffold, highlighting the critical betaine intermediate and potential dimerization risk.[1]
Experimental Protocol
Protocol A: Synthesis of N-Phenyl-8-azabicyclo[3.2.1]octane Derivatives
Objective: To synthesize the bridged cycloadduct using N-phenylmaleimide (high reactivity model) or Methyl Acrylate (regioselectivity model).
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 3-Hydroxy-1-phenylpyridinium chloride | 1.0 | Dipole Precursor | Dry thoroughly before use. |
| N-Phenylmaleimide | 1.2 - 1.5 | Dipolarophile | High reactivity; yields endo/exo mixtures. |
| Triethylamine (TEA) | 1.2 - 2.0 | Base | Generates the betaine in situ. |
| Acetonitrile (MeCN) | Solvent | Medium | Dry (anhydrous) preferred. |
| Hydroquinone | Trace | Inhibitor | Prevents polymerization of acrylate. |
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Maintain an inert atmosphere (Nitrogen or Argon) to prevent moisture interference.
-
-
Reagent Suspension:
-
Add 3-Hydroxy-1-phenylpyridinium chloride (1.0 mmol, 207 mg) to the flask.
-
Add anhydrous Acetonitrile (10 mL). The salt may not fully dissolve at room temperature; a suspension is normal.
-
Add the Dipolarophile (e.g., N-Phenylmaleimide, 1.5 mmol, 260 mg) in one portion.
-
Note: If using volatile acrylates (e.g., Methyl Acrylate), add a trace amount of hydroquinone to inhibit self-polymerization.
-
-
In Situ Betaine Generation (Critical Step):
-
While stirring rapidly, add Triethylamine (TEA) (1.2 mmol, 167 µL) dropwise over 5–10 minutes.
-
Why? Slow addition maintains a low steady-state concentration of the betaine, favoring reaction with the dipolarophile over self-dimerization.
-
Observation: The solution will typically turn a deep yellow/orange color, indicating the formation of the oxidopyridinium betaine.
-
-
Reaction:
-
For Maleimides: Stir at Room Temperature for 2–4 hours. These electron-deficient dipolarophiles react rapidly.
-
For Acrylates/Acrylonitrile: Heat the mixture to Reflux (80–82°C) for 12–24 hours. Monitor by TLC (checking for disappearance of the yellow betaine spot).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo (rotary evaporator) to yield a crude residue.
-
Dissolve the residue in Dichloromethane (DCM, 20 mL) and wash with water (2 x 10 mL) to remove triethylammonium chloride salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Purify the crude product via Flash Column Chromatography on silica gel.
-
Eluent: Ethyl Acetate/Hexanes gradient (typically 20% to 50% EtOAc).
-
Product Identification: The bridged adducts are usually white or pale yellow solids.
-
Data Analysis & Characterization
Expected NMR Signatures (Tropane Skeleton)
The formation of the bridged system is confirmed by specific
-
Bridgehead Protons (H-1, H-5): Distinctive signals (often doublets or multiplets) in the 4.0 – 5.5 ppm range, shifted downfield due to the adjacent nitrogen.
-
Bridge Proton (H-3): If the ketone is at C-2 (enone system), the proton at C-3 (vinylic) appears around 6.5 – 7.5 ppm.
-
Stereochemistry (Exo vs. Endo): Determined by the coupling constants (
values) between the bridgehead protons and the protons on the newly formed ring. Exo isomers typically show smaller coupling constants ( Hz) compared to endo isomers ( Hz) for the bridgehead-to-bridge coupling.
Comparison of Dipolarophiles
| Dipolarophile | Conditions | Major Product | Yield Potential |
| N-Phenylmaleimide | 25°C, 2h | Exo cycloadduct (kinetic) | High (80-95%) |
| Methyl Acrylate | 80°C, 16h | Mixture (Exo major) | Moderate (60-75%) |
| Acrylonitrile | 80°C, 24h | Exo cycloadduct | Moderate (50-70%) |
Expert Tips & Troubleshooting
-
Controlling Dimerization:
-
Symptom: Low yield of adduct; presence of complex, insoluble dark material.
-
Cause: The oxidopyridinium betaine reacted with itself (dimerization) before finding a dipolarophile.
-
Solution: Increase the equivalents of dipolarophile (to 2.0–3.0 equiv) and use slow, syringe-pump addition of the base (TEA) over 1 hour. This keeps the betaine concentration low relative to the dipolarophile (High Dilution Principle).
-
-
Solvent Effects:
-
While Acetonitrile is standard, Toluene (reflux) can be used for higher temperature requirements.
-
Ionic Liquids (e.g., [bmim][PF6]) have been shown to accelerate these cycloadditions and improve regioselectivity in some 3-oxidopyridinium systems [4].
-
-
Safety Note:
-
3-Hydroxy-1-phenylpyridinium chloride is an irritant.
-
Acrylates and Acrylonitrile are toxic and potential carcinogens. Handle all reagents in a fume hood.
-
References
-
Katritzky, A. R., et al. "1,3-Dipolar Character of Six-Membered Aromatic Rings.[2] Part XI. 1-Phenyl-3-oxidopyridinium." Journal of the Chemical Society, Perkin Transactions 1, 1979 , 399–407. Link
-
Dennis, N., et al. "Cycloaddition Reactions of 3-Oxidopyridinium Betaines."[2] Journal of the Chemical Society, Perkin Transactions 1, 1976 , 2289–2296. Link
-
Yamamoto, Y. "Update for oxidopyridinium cycloadditions and their synthetic applications: advances after Katritzky's pioneering studies."[2][3][4] Organic Chemistry Frontiers, 2025 , Advance Article. Link
-
Jain, N., et al. "Ionic liquid promoted regio- and stereoselective 1,3-dipolar cycloaddition reactions." Tetrahedron Letters, 2012 , 53(15), 1961-1964. Link
-
Banwell, M. G., et al. "The synthesis of tropane alkaloids via the 1,3-dipolar cycloaddition of oxidopyridinium betaines." ChemComm, 2003 , 1961. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Update for oxidopyridinium cycloadditions and their synthetic applications: advances after Katritzky's pioneering studies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00115C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Catalytic applications of N-aryl pyridinium salts in organic synthesis
Topic: Catalytic Applications of N-Aryl Pyridinium Salts in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
N-aryl pyridinium salts have evolved from stoichiometric reagents (e.g., Katritzky salts) into a versatile class of organic catalysts . Their utility is driven by two distinct physicochemical properties:
-
High Excited-State Oxidation Potential: Fused N-aryl pyridinium systems (specifically acridinium salts ) are among the most powerful organic photoredox catalysts available (
to V vs. SCE), enabling the oxidation of unactivated alkenes that transition metal catalysts (Ir, Ru) cannot touch. -
Proton-Coupled Electron Transfer (PCET) Mediation: Simple pyridinium salts act as electrocatalytic shuttles, facilitating the reduction of kinetically stable molecules like CO
by lowering the overpotential via H-atom transfer mechanisms.
This guide details the protocols for these two primary catalytic domains: Photoredox Anti-Markovnikov Functionalization and Electrocatalytic CO
Mechanism of Action
Photoredox Catalysis (Acridinium Systems)
The N-aryl acridinium core functions as a single-electron oxidant upon visible light irradiation. Unlike metal-based catalysts that often rely on inner-sphere coordination, these salts operate via an outer-sphere Single Electron Transfer (SET).
Key Mechanistic Steps:
-
Excitation: Blue light (450 nm) excites the acridinium salt (Cat
) to its singlet excited state ( Cat ), which may intersystem cross to a triplet state. -
Oxidation (SET): The excited catalyst oxidizes an electron-rich alkene, generating a radical cation intermediate.
-
Nucleophilic Attack: A nucleophile (e.g., alcohol, water) attacks the radical cation at the most substituted position (Markovnikov selectivity for the nucleophile), leaving a radical at the least substituted position.
-
H-Atom Transfer (HAT): A co-catalyst (e.g., thiophenol or malononitrile) donates a hydrogen atom to the carbon radical, completing the Anti-Markovnikov addition.
Mechanistic Diagram (Graphviz)
Caption: Figure 1. Simplified catalytic cycle for Acridinium-mediated alkene functionalization via oxidative quenching.
Protocol A: Anti-Markovnikov Hydroetherification of Alkenes
Application: Direct addition of alcohols to alkenes to form ethers with anti-Markovnikov regioselectivity.[1]
Catalyst: 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr-Me
Materials & Reagents
-
Catalyst: 9-Mesityl-10-methylacridinium perchlorate (5 mol%).
-
Substrate: Alkenol (e.g., 4-penten-1-ol for intramolecular cyclization) or Alkene + Alcohol (intermolecular).
-
H-Atom Donor (Co-catalyst): Thiophenol (PhSH) or 2-Phenylmalononitrile (15-20 mol%).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE often provides better radical lifetimes.
-
Light Source: 450 nm Blue LED (approx. 5-10 W output).
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Flame-dry a 2-dram vial or Schlenk tube equipped with a magnetic stir bar.
-
Add Mes-Acr-Me
ClO (5 mol%) and the H-atom donor (20 mol%). -
Add the alkene substrate (1.0 equiv). If performing intermolecular reaction, add the alcohol nucleophile (3-5 equiv) at this stage.
-
-
Solvent Addition:
-
Add anhydrous DCE to achieve a substrate concentration of 0.1 M.
-
Critical Step: Sparge the solution with Argon or Nitrogen for 10-15 minutes. Oxygen is a potent quencher of the excited acridinium state and must be removed.
-
-
Irradiation:
-
Seal the vessel (Teflon-lined cap).
-
Place the vessel 2–3 cm away from the Blue LED source. Use a cooling fan to maintain the reaction at ambient temperature (approx. 25°C), as acridinium catalysts can degrade thermally.
-
Stir vigorously under irradiation for 12–24 hours.
-
-
Workup:
-
Remove from light. Evaporate solvent under reduced pressure.
-
Purify directly via silica gel flash chromatography. (Note: Acridinium residues are highly polar and usually remain at the baseline).
-
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen quenching | Increase sparging time; ensure inert atmosphere. |
| Catalyst Bleaching | Nucleophilic attack on catalyst | Use a more sterically hindered catalyst (e.g., 3,6-di-tert-butyl-9-mesityl acridinium). |
| Polymerization | Radical chain propagation | Dilute reaction (0.05 M); reduce light intensity. |
| Regioselectivity Loss | HAT rate too slow | Switch H-atom donor (e.g., from PhSH to Thiophenol-4-OMe). |
Protocol B: Electrocatalytic CO Reduction
Application: Reduction of CO
Mechanism: Proton-Coupled Electron Transfer (PCET)
The pyridinium cation is reduced at the electrode to a neutral pyridinyl radical. This radical, often adsorbed or near the surface, mediates the transfer of a hydrogen atom to CO
Experimental Setup
-
Cell Type: H-type divided electrochemical cell (to separate anode and cathode products).
-
Working Electrode: Platinum (Pt) foil or Glassy Carbon.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 0.1 M KCl or KHCO
(aqueous) containing 10–50 mM Pyridine/Pyridinium (pH adjusted to ~5.3).
Protocol
-
Electrolyte Preparation:
-
Dissolve 0.1 M supporting electrolyte in Milli-Q water.
-
Add Pyridine (10 mM).[2] Adjust pH to 5.3 using dilute H
SO . At this pH, the species exists primarily as the pyridinium cation.
-
-
Purging:
-
Purge the cathodic chamber with high-purity CO
for 30 minutes to saturate the solution (approx. 33 mM CO ).
-
-
Electrolysis:
-
Perform Cyclic Voltammetry (CV) first to identify the catalytic wave (typically onset around -0.6 V vs SCE).
-
Conduct Controlled Potential Electrolysis (CPE) at -0.7 V vs SCE.
-
Stir the solution continuously.
-
-
Product Analysis:
-
Gas Phase: Connect headspace to an online Gas Chromatograph (GC) to detect CO, H
. -
Liquid Phase: Take aliquots for NMR (water suppression mode) or HPLC to detect Methanol/Formate.
-
PCET Diagram (Graphviz)
Caption: Figure 2. Pyridinium-mediated Proton-Coupled Electron Transfer (PCET) at the electrode interface.[2]
References
-
Nicewicz, D. A., & Hamilton, D. S. (2012).[3] Direct Catalytic Anti-Markovnikov Hydroetherification of Alkenols. Journal of the American Chemical Society.[3][4][5] Link[3]
-
Bocarsly, A. B., et al. (2013).[2] Electrochemistry of Aqueous Pyridinium: Exploration of a Key Aspect of Electrocatalytic Reduction of CO2 to Methanol. Journal of the American Chemical Society.[3][4][5] Link
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews. Link
-
Costentin, C., et al. (2013). Mechanism of Pyridinium-Catalyzed Electrochemical Reduction of CO2 to Methanol. Angewandte Chemie International Edition. Link
-
Margrey, K. A., & Nicewicz, D. A. (2016). A General Method for the Synthesis of Acridinium Ions. Accounts of Chemical Research. Link
Sources
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. legacy.batistalab.com [legacy.batistalab.com]
- 3. N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
Application Note: Advanced Protocol for the Recrystallization of 3-Hydroxy-1-phenylpyridinium Chloride
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction
3-Hydroxy-1-phenylpyridinium chloride (CAS 15941-41-0) is a highly versatile quaternary ammonium salt frequently utilized as an intermediate in the synthesis of pyridinones, complex heterocyclic frameworks, and functional dyes[1][2]. Due to the ionic nature of the pyridinium core and the hydrogen-bonding capability of the 3-hydroxyl group, this compound exhibits significant hygroscopicity—a common and challenging trait among pyridinium chlorides[3].
Consequently, crude batches often absorb atmospheric moisture, leading to the formation of hydrates or the problematic "oiling out" phase separation during purification[4]. This application note details a robust, field-proven solvent/anti-solvent recrystallization protocol designed to yield high-purity, strictly anhydrous 3-hydroxy-1-phenylpyridinium chloride.
Physicochemical Properties & Mechanistic Rationale
To design a self-validating purification system, one must exploit the differential solubility of the target molecule. 3-Hydroxy-1-phenylpyridinium chloride is highly polar. The nitrogen atom is sp² hybridized and carries a formal positive charge[3]. This ionic character, combined with the chloride counterion, makes the salt highly soluble in protic solvents like ethanol and methanol. Conversely, while the phenyl ring provides some lipophilic character, it is insufficient to overcome the ionic lattice energy in non-polar solvents like diethyl ether.
Table 1: Physicochemical Profile of 3-Hydroxy-1-phenylpyridinium Chloride
| Parameter | Value |
| Chemical Name | 3-Hydroxy-1-phenylpyridinium chloride |
| CAS Number | 15941-41-0[1] |
| Molecular Formula | C₁₁H₁₀ClNO[1] |
| Molecular Weight | 207.66 g/mol [1] |
| Primary Solvent (Dissolution) | Absolute Ethanol (bp: 78 °C)[4] |
| Anti-Solvent (Precipitation) | Diethyl Ether (bp: 34.6 °C)[5] |
| Desiccant | Phosphorus Pentoxide (P₂O₅)[6] |
Causality of Solvent Choice: We utilize an absolute ethanol/diethyl ether solvent pair. The crude salt is dissolved in a minimal volume of hot absolute ethanol. Ethanol effectively disrupts the crystal lattice via hydrogen bonding and dipole-ion interactions[4]. The subsequent dropwise addition of non-polar diethyl ether rapidly decreases the dielectric constant of the medium. This thermodynamic shift forces the pyridinium salt out of solution while leaving neutral organic impurities dissolved in the mixed solvent system[5].
Experimental Workflow
The following diagram illustrates the critical path for the recrystallization process.
Caption: Workflow for the solvent/anti-solvent recrystallization of 3-Hydroxy-1-phenylpyridinium chloride.
Detailed Step-by-Step Protocol
Safety Precautions: Pyridinium salts act as irritants[3]. Diethyl ether is highly volatile, prone to peroxide formation, and extremely flammable. Perform all operations in a well-ventilated fume hood away from any ignition sources.
Step 1: Preparation of the Saturated Solution
-
Weigh the crude 3-hydroxy-1-phenylpyridinium chloride and transfer it to a dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add absolute ethanol dropwise while heating the flask on a hot plate (set to ~75 °C, just below the boiling point of ethanol, 78 °C)[4].
-
Continue adding ethanol in small increments (e.g., 1-2 mL per gram of crude material) until the solid is completely dissolved. Expert Insight: Do not over-dilute. The goal is to achieve a saturated solution near the boiling point to maximize the recovery yield during the cooling phase.
Step 2: Hot Filtration (Optional but Recommended)
-
If insoluble mechanical impurities or polymerized byproducts are visible, perform a rapid hot filtration using a pre-warmed fluted filter paper and a stemless glass funnel.
-
Collect the filtrate in a clean, dry Erlenmeyer flask.
Step 3: Anti-Solvent Addition and Nucleation
-
Allow the hot saturated ethanolic solution to cool slowly to room temperature (approx. 20-25 °C). Slow cooling prevents the entrapment of impurities within the crystal lattice.
-
Once at room temperature, begin the dropwise addition of ice-cold diethyl ether while swirling the flask gently[5].
-
Stop the addition as soon as a persistent cloudiness (turbidity) is observed. This indicates the onset of nucleation.
-
Cover the flask and place it in an ice bath or refrigerator (4 °C) for 1 to 2 hours to maximize crystal yield.
Step 4: Isolation and Drying
-
Collect the precipitated crystals via suction filtration using a Büchner funnel and a sintered glass frit[6].
-
Wash the filter cake with two small portions of ice-cold diethyl ether to remove residual mother liquor and facilitate rapid drying.
-
Transfer the purified, light-colored crystals to a watch glass.
-
Place the crystals in a vacuum desiccator containing phosphorus pentoxide (P₂O₅) for at least 24 hours to remove any coordinated water and trace solvents[6]. Expert Insight: P₂O₅ is an aggressive desiccant ideal for deliquescent pyridinium chlorides, ensuring the final product is strictly anhydrous and ready for moisture-sensitive downstream synthesis.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode in the recrystallization of low-melting or highly hygroscopic salts is "oiling out," where the compound separates as a viscous liquid rather than forming discrete crystals[4].
-
Mechanistic Cause: This occurs when the compound's melting point is depressed below the temperature at which the solution becomes saturated, often due to the presence of water or excessive impurities[4].
-
Corrective Action: If an oil forms upon the addition of ether, reheat the mixture until the oil redissolves (adding a few drops of absolute ethanol if necessary). Allow the solution to cool much more gradually. Alternatively, scratching the inside of the flask with a glass stirring rod or adding a microscopic seed crystal of pure 3-hydroxy-1-phenylpyridinium chloride can provide a localized nucleation site to induce crystallization instead of phase separation.
References
1.[1] Sigma-Aldrich. "3-Hydroxy-1-phenylpyridinium chloride | 15941-41-0". sigmaaldrich.com. 1 2.[2] Royal Society of Chemistry (RSC). "Periselectivity and Regioselectivity". rsc.org. 2 3.[5] ResearchGate. "Is it possible to boil off HCl from pyridinium chloride salts?". researchgate.net. 5 4.[6] BenchChem. "Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine". benchchem.com. 6 5.[4] Rubin Group. "Separation and Purification Techniques: Recrystallization". rubingroup.org. 4 6.[3] Wikipedia. "Pyridinium chloride". wikipedia.org. 3
Sources
- 1. 3-Hydroxy-1-phenylpyridinium chloride | 15941-41-0 [sigmaaldrich.com]
- 2. 1,3-Dipolar character of six-membered aromatic rings. Part 52. 2π+ 8π Cycloaddition reactions of 1-substituted 3-oxidopyridinium betaines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 4. rubingroup.org [rubingroup.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Hydroxy-1-phenylpyridinium chloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Hydroxy-1-phenylpyridinium chloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Purity
3-Hydroxy-1-phenylpyridinium chloride is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. However, its synthesis can often lead to a mixture of products and unreacted starting materials, with commercially available batches typically having a purity of around 95%.[1] Achieving high purity is critical for obtaining reliable and reproducible results in downstream applications. This guide will walk you through the identification and removal of common impurities.
Anticipating Impurities: A Look at the Synthesis
A common and effective method for the N-arylation of 3-hydroxypyridines involves a copper-catalyzed cross-coupling reaction with an aryl halide.[2][3][4] Understanding this synthetic route is key to predicting the likely impurities in your sample of 3-Hydroxy-1-phenylpyridinium chloride.
A plausible synthesis is the reaction of 3-hydroxypyridine with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a copper catalyst and a base.
Caption: Plausible synthetic route to 3-Hydroxy-1-phenylpyridinium chloride.
Based on this, the primary impurities to expect are:
-
Unreacted 3-hydroxypyridine: The starting pyridinol.
-
Unreacted Phenyl Halide: The starting arylating agent (e.g., iodobenzene).
-
3-Phenoxypyridine: The O-arylated isomer, a common side-product in the reaction of ambident nucleophiles like 3-hydroxypyridine.[5]
-
Copper Catalyst Residues: Traces of the copper catalyst used in the reaction.
-
Solvent Residues: Residual solvents from the reaction and workup.
Troubleshooting Guide: Purification Strategies
This section provides a question-and-answer formatted guide to address specific issues you might encounter during the purification of 3-Hydroxy-1-phenylpyridinium chloride.
Recrystallization
Q1: My recrystallized product is still impure. What am I doing wrong?
A1: This is a common issue and can often be resolved by optimizing your recrystallization protocol. Here are the key factors to consider:
-
Solvent Choice is Critical: The ideal solvent should dissolve the compound well when hot but poorly when cold. For pyridinium salts, which are generally polar, suitable solvents include ethanol, methanol, or a mixture of solvents like ethanol/ethyl acetate or methanol/diethyl ether.[6][7][8][9]
-
Minimum Amount of Hot Solvent: A frequent mistake is using too much solvent. This will keep your product dissolved even at low temperatures, leading to poor recovery. Add the hot solvent portion-wise until the solid just dissolves.[6][7]
-
Slow Cooling is Key: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7]
-
Washing the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.[7]
Experimental Protocol: Recrystallization of 3-Hydroxy-1-phenylpyridinium chloride
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating. A mixed solvent system (e.g., ethanol/ethyl acetate) can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude 3-Hydroxy-1-phenylpyridinium chloride to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. You should observe crystal formation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Suitability for Pyridinium Salts | Notes |
| Ethanol or Methanol | Good | Often effective for polar compounds. |
| Isopropanol | Good | A slightly less polar alcohol that can be effective. |
| Acetonitrile | Moderate | Can be a good choice, sometimes in combination with other solvents. |
| Ethanol/Ethyl Acetate | Excellent | A polar/less polar mixture that can provide a good solubility gradient. |
| Methanol/Diethyl Ether | Excellent | Similar to the above, good for inducing crystallization. |
Caption: Common recrystallization solvents for pyridinium salts.
Column Chromatography
Q2: I am trying to purify my compound by column chromatography, but I am getting poor separation. What can I do?
A2: Column chromatography is a powerful technique for separating compounds with different polarities. For pyridinium salts, which are charged and highly polar, some specific considerations are necessary.
-
Choice of Stationary Phase: Silica gel is the most common stationary phase and is generally suitable.
-
Eluent System: Due to the high polarity of your product, you will likely need a polar eluent system. A mixture of dichloromethane/methanol or chloroform/methanol is a good starting point.[10] The polarity can be fine-tuned by adjusting the ratio of the solvents.
-
Tailing: Pyridinium salts can sometimes tail on silica gel. Adding a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine (depending on the nature of the impurities), can help to obtain sharper peaks.
-
Monitoring the Separation: Thin Layer Chromatography (TLC) is essential for developing your column chromatography method and for monitoring the fractions.
Experimental Protocol: Column Chromatography of 3-Hydroxy-1-phenylpyridinium chloride
-
TLC Analysis: First, determine a suitable eluent system using TLC. Spot your crude product on a silica gel TLC plate and develop it in various solvent mixtures (e.g., 9:1, 8:2, 7:3 dichloromethane:methanol). The ideal eluent system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Hydroxy-1-phenylpyridinium chloride.
Caption: Workflow for purification by column chromatography.
Frequently Asked Questions (FAQs)
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your 3-Hydroxy-1-phenylpyridinium chloride.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A single sharp peak in the chromatogram indicates a high degree of purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a good starting point for method development.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The absence of signals corresponding to impurities in the NMR spectrum is a strong indicator of purity.[15][16][17][18][19][20][21]
-
Melting Point: A sharp melting point range is characteristic of a pure compound.
Predicted ¹H NMR Data for 3-Hydroxy-1-phenylpyridinium chloride (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.3 | m | 2H | Pyridinium protons ortho to N |
| ~8.0-7.8 | m | 1H | Pyridinium proton para to N |
| ~7.7-7.5 | m | 5H | Phenyl protons |
| ~7.4-7.2 | m | 1H | Pyridinium proton meta to N |
Caption: Predicted ¹H NMR chemical shifts for 3-Hydroxy-1-phenylpyridinium chloride.
Q4: My compound appears to be degrading over time. How should I store it?
A4: Pyridinium salts can be susceptible to degradation, particularly in the presence of moisture and light. For long-term storage, it is recommended to keep your purified 3-Hydroxy-1-phenylpyridinium chloride in a tightly sealed container, in a cool, dark, and dry place, such as a desiccator at 2-8°C.[22]
Q5: I suspect my sample is contaminated with the O-arylated isomer. How can I differentiate it from my desired product?
A5: The N-arylated and O-arylated isomers will have different polarities and distinct spectroscopic signatures.
-
TLC/HPLC: The two isomers should be separable by TLC and HPLC, with the N-arylated pyridinium salt being significantly more polar than the neutral O-arylated ether.
-
NMR Spectroscopy: The chemical shifts of the pyridine ring protons will be significantly different. The protons on the pyridinium ring of the N-arylated product will be shifted further downfield due to the positive charge on the nitrogen atom.
This comprehensive guide provides a solid foundation for troubleshooting the purification of 3-Hydroxy-1-phenylpyridinium chloride. By understanding the potential impurities and applying the appropriate purification and analytical techniques, you can ensure the quality and reliability of your research.
References
- Cristau, H.-J.; Cellier, P. P.; Spindler, J.-F.; Taillefer, M. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Org. Lett.2007, 9 (3), 317–320.
- Cristau, H.-J.; Cellier, P. P.; Spindler, J.-F.; Taillefer, M. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. PubMed2007.
- Cristau, H.-J.; Cellier, P. P.; Spindler, J.-F.; Taillefer, M. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
- Cristau, H.-J.; Cellier, P. P.; Spindler, J.-F.; Taillefer, M. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
- Recrystallization. University of California, Los Angeles.
- Recrystalliz
- Katritzky, A. R.; Marson, C. M.; Thind, S. S.; Ellison, J. The synthesis of some highly strained pyrylium and N-benzylpyridinium salts and kinetics of their reactions with piperidine. J. Chem. Soc., Perkin Trans. 11983, 487-496.
- Regioselective Radical Arylation of 3-Hydroxypyridines. The Journal of Organic Chemistry2016.
- 3-Hydroxy-1-phenylpyridinium chloride. CymitQuimica.
- From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe
- Recrystallization - Single Solvent. University of Calgary.
- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC2022.
- Recrystalliz
- S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. Rsc.org.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Cureus2025.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Hydroxy-5-phenyl-cyclohex-2-enone. Benchchem.
- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0156204). NP-MRD.
- 3-Hydroxy-1-phenylpyridinium chloride | 15941-41-0. Sigma-Aldrich.
- PowerPoint プレゼンテーション.
- How to synthesizer of 3-hydroxy pyridine?.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark2023.
- CN105175320A - Preparation method of 3-hydroxypyridine.
- New functionalised 3-hydroxypyridines. Durham E-Theses2001.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- asian journal of chemistry.
- SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. TUScholarShare - Temple University.
- High-throughput radio-TLC analysis. PMC2019.
- CN103664760A - Preparation method of 3-hydroxypyridine.
- Diphenyliodonium Chloride.
- Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists.
- Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw M
- The Disappearing Director: The Case of Directed N‐Aryl
- S Ar Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles.
- 3-Hydroxypyridine. Santa Cruz Biotechnology.
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- 7. Recrystallization [sites.pitt.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. lcms.cz [lcms.cz]
- 14. dirjournal.org [dirjournal.org]
- 15. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0156204) [np-mrd.org]
- 21. researchgate.net [researchgate.net]
- 22. 3-Hydroxy-1-phenylpyridinium chloride | 15941-41-0 [sigmaaldrich.com]
Technical Support Center: Handling Hygroscopic Pyridinium Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with irreproducible yields, unexplained side products, or degraded reagents when utilizing pyridinium chloride (also known as pyridine hydrochloride, Py·HCl).
While Py·HCl is an indispensable reagent—acting as a mild acid catalyst and a highly effective demethylating agent in complex organic syntheses—its extreme hygroscopicity presents a significant handling challenge[1]. This guide is designed to move beyond basic safety data sheets. Here, we will dissect the mechanistic impact of moisture on your reactions, provide self-validating protocols for drying and synthesis, and offer a definitive troubleshooting framework to ensure your workflows remain robust and reproducible.
Quantitative Physical & Chemical Properties
To effectively handle Py·HCl, you must first understand its physicochemical baseline. The table below summarizes the critical quantitative data required for experimental planning.
| Property | Value | Reference |
| CAS Number | 628-13-7 | [2],[3] |
| Molecular Formula | C₅H₆ClN | [2],[4] |
| Molecular Weight | 115.56 g/mol | [3],[4] |
| Appearance | White to off-white crystalline solid | [2],[3] |
| Solubility | Highly soluble in water and polar organic solvents; insoluble in nonpolar media | [2],[3] |
| Hygroscopicity | Extremely high; readily absorbs atmospheric moisture | [2],[5] |
| Storage Requirement | Tightly sealed, inert atmosphere (e.g., glovebox <10 ppm H₂O) | [2],[6] |
The Mechanistic Impact of Moisture: Why Anhydrous Conditions Matter
In laboratory settings, the failure to maintain Py·HCl in an anhydrous state is not merely a quantitative yield issue; it fundamentally alters the reaction pathway.
The Causality of Failure: When Py·HCl absorbs atmospheric moisture, it introduces water directly into your reaction matrix[1]. Under the elevated temperatures typically required for processes like ether cleavage or demethylation, this trace water reacts with the acidic pyridinium proton to generate hydronium ions (H₃O⁺).
This shift in the reaction environment can be catastrophic for sensitive substrates. For instance, in the synthesis of chromone-derived anticancer agents (such as rohitukine), the presence of moisture leads to the protonation of carbonyl groups, rendering them highly electrophilic. This initiates an unintended nucleophilic attack by water molecules at the C2 position of the pyrone ring, driving a thermodynamically favored, but entirely unwanted, ring-opening side reaction[1]. By rigorously excluding moisture, you prevent the formation of these reactive hydronium species, thereby preserving the structural integrity of your target molecules.
Troubleshooting & FAQs
Q1: My demethylation reaction using commercial Py·HCl is yielding a complex mixture of ring-opened side products. How can I fix this? A1: Your commercial Py·HCl has likely absorbed moisture during transit, storage, or benchtop handling, leading to moisture-driven nucleophilic ring opening[1]. To resolve this, you must either rigorously dry the commercial reagent under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅)[5], or synthesize it fresh in situ using anhydrous pyridine and HCl gas[7].
Q2: What is the optimal storage condition for Py·HCl to maintain its anhydrous state? A2: Py·HCl must be stored in a tightly sealed, moisture-resistant container. For long-term storage and reliable daily use, it is best kept in a drybox or glovebox maintained with a moisture content strictly below 10 ppm[6]. If a glovebox is unavailable, store the sealed container inside a vacuum desiccator containing an active drying agent.
Q3: Is it safe to quickly weigh Py·HCl on the open bench if I work fast? A3: No. Beyond its rapid moisture uptake, Py·HCl is corrosive, causes severe skin irritation, and is harmful if inhaled or swallowed[2],[4]. All handling, weighing, and transfers must be conducted in a well-ventilated fume hood or a controlled glovebox environment using appropriate personal protective equipment (PPE)[2],[4].
Self-Validating Experimental Protocols
To guarantee the integrity of your Py·HCl, implement one of the following two validated protocols. Each protocol is designed as a self-validating system: by controlling the input environment, the output purity is mathematically assured.
Protocol A: Rigorous Drying of Commercial Pyridinium Chloride
Causality Principle: Commercial sources often contain trace moisture. Drying over P₂O₅ under reduced pressure drives the moisture equilibrium toward the anhydrous salt without applying heat, which could cause unwanted sublimation or thermal decomposition.
-
Preparation: Inside a well-ventilated fume hood, transfer the commercial Py·HCl into a pre-weighed, oven-dried Schlenk flask.
-
Desiccation: Place the unstoppered flask inside a vacuum desiccator containing a fresh dish of phosphorus pentoxide (P₂O₅)[5].
-
Vacuum Application: Apply high vacuum (≤ 0.1 Torr) to the desiccator for 24–48 hours at room temperature.
-
Inert Atmosphere: Backfill the desiccator with dry, high-purity argon or nitrogen gas.
-
Storage Transfer: Seal the Schlenk flask and immediately transfer it into a glovebox (maintained at <10 ppm H₂O) for long-term storage and future weighing[6].
Protocol B: In Situ Synthesis of Anhydrous Pyridinium Chloride
Causality Principle: Generating the salt directly from anhydrous precursors in a non-polar solvent (where the salt is insoluble) eliminates the risk of atmospheric moisture contamination during the crystallization phase.
-
Setup: In a rigorously flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet tube, and bubbler, dissolve anhydrous pyridine in anhydrous diethyl ether[7].
-
Thermal Management: Submerge the reaction vessel in an ice bath to safely manage the exothermic nature of the acid-base salt formation[7].
-
Reaction: Slowly bubble dry hydrogen chloride (HCl) gas through the stirring pyridine solution. Py·HCl will immediately begin to precipitate as a dense, white crystalline solid[7].
-
Completion: Continue the HCl gas addition until no further precipitation is observed in the ether layer.
-
Isolation: Discontinue the gas flow and filter the precipitate using a Büchner funnel. Crucial: This filtration must be performed under a blanket of inert gas or inside a glovebox to prevent sudden moisture uptake.
-
Washing & Drying: Wash the collected solid with a small volume of cold, anhydrous diethyl ether to remove any unreacted pyridine[7]. Dry the crystals under high vacuum to remove residual solvent, yielding analytically pure, anhydrous Py·HCl[7],[5].
Handling & Decision Workflow
Workflow for sourcing, drying, and handling anhydrous pyridinium chloride.
References
-
Benchchem Technical Support Team. Pyridine hydrochloride | 628-13-7. Benchchem.7
-
Guidechem. Pyridinium chloride 628-13-7 wiki. Guidechem.2
-
Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. 5
-
National Institutes of Health (NIH). Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. PMC. 1
-
CymitQuimica. CAS 628-13-7: Pyridinium chloride. CymitQuimica. 3
-
Fisher Scientific. SAFETY DATA SHEET: Pyridinium chloride. Fisher Scientific. 4
-
Google Patents. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides. Google Patents. 6
Sources
- 1. Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 628-13-7: Pyridinium chloride | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. orgsyn.org [orgsyn.org]
- 6. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 7. Pyridine hydrochloride | 628-13-7 | Benchchem [benchchem.com]
Technical Support Center: Zincke Reaction for Phenylpyridinium Derivatives
Welcome to the technical support center for the Zincke reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation for the synthesis of N-phenylpyridinium derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common failures, and optimize your synthetic outcomes.
The Zincke reaction, a classic name reaction, transforms pyridines into N-substituted pyridinium salts via an N-(2,4-dinitrophenyl)pyridinium intermediate, known as a Zincke salt.[1] The mechanism is a fascinating example of an Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) sequence.[1][2] While elegant, the reaction is sensitive to substrate electronics, steric hindrance, and reaction conditions, often leading to challenges in the laboratory. This guide provides a structured approach to understanding and overcoming these hurdles.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific issues you may encounter during the synthesis of phenylpyridinium derivatives using the Zincke reaction.
Q1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix this?
Low or no yield is the most common issue and can stem from several factors related to reactant reactivity and experimental conditions.
Causality Analysis:
The rate-determining step of the Zincke reaction is often the cyclization of the intermediate König salt, which is preceded by the crucial nucleophilic attack of the aniline on the Zincke salt to induce ring opening.[1] The efficiency of this initial attack is highly dependent on the nucleophilicity of the aniline and the electrophilicity of the Zincke salt.
-
Poorly Nucleophilic Aniline: If your aniline is substituted with electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, its nucleophilicity is significantly reduced. This makes the initial ring-opening step extremely slow or altogether prohibitive under standard conditions.[3][4]
-
Sterically Hindered Substrates: Bulky groups on the aniline (e.g., ortho-substituents) or on the pyridine ring can physically block the nucleophilic attack or the subsequent cyclization.[5]
-
Deactivated Zincke Salt: Conversely, strong electron-donating groups (EDGs) on the pyridine ring can reduce the electrophilicity of the Zincke salt, retarding the initial ring-opening step.[6]
-
Inadequate Reaction Conditions: The reaction may simply not have enough energy or time to proceed to completion.
Troubleshooting Protocol:
-
Assess Aniline Reactivity:
-
For Electron-Deficient Anilines: Standard conditions are often insufficient. You must employ more forcing conditions. The combined use of microwave activation and aqueous solvents has proven highly effective for these challenging substrates.[3][4][7] Water plays a crucial role in preventing the self-degradation of the Zincke salt under these conditions.[3]
-
For Sterically Hindered Anilines: Increase the reaction temperature by using a higher boiling point solvent like n-butanol and prolong the reaction time. Monitor progress carefully by TLC or LC-MS.
-
-
Optimize Reaction Conditions:
-
Increase Temperature: If refluxing in ethanol or methanol fails, switch to a higher-boiling protic solvent like n-butanol. For many substrates, this provides the necessary thermal energy to overcome the activation barrier.
-
Introduce Microwave Irradiation: Microwave heating can dramatically reduce reaction times and improve yields, especially for poorly reactive substrates, by efficiently promoting the reaction.[3][4]
-
-
Verify Reagent Purity:
-
Ensure the starting aniline is pure and free of contaminants.
-
The Zincke salt (N-2,4-dinitrophenyl-pyridinium chloride) is a key intermediate. It is best practice to isolate and purify it by recrystallization before reacting it with the aniline.[1][5] This removes impurities that could interfere with the reaction.
-
Q2: My final product is a deep yellow or orange color and shows multiple spots on TLC. How do I identify and remove the primary byproduct?
The characteristic color is a tell-tale sign of contamination by the main byproduct of the Zincke reaction.
Causality Analysis:
The final ring-closing step to form the new pyridinium salt involves the expulsion of 2,4-dinitroaniline .[8] This byproduct is a stable, highly colored (yellow-orange) solid that can co-precipitate with your desired product, making purification challenging.
Troubleshooting Protocol:
-
Purification of the Final Product:
-
Recrystallization: This is the most effective method. The solubility difference between your pyridinium salt and 2,4-dinitroaniline can be exploited. A common solvent system is ethanol, but you may need to screen others like acetone or ether/acetone mixtures.[5]
-
Washing: If your pyridinium salt precipitates from the reaction mixture, it can be filtered and washed thoroughly with a solvent in which the byproduct is soluble but the product is not (e.g., cold ethanol, ether).[5]
-
Biphasic Solvent Systems: For particularly stubborn purifications, centrifugal partition chromatography (CPC) using a biphasic system like n-BuOH/MeOH/H₂O has been shown to be highly effective at separating the polar pyridinium salt from the byproduct.[7]
-
-
Proactive Purification:
-
The most robust solution is to prevent the byproduct from contaminating the final step. Isolate and rigorously purify the intermediate N-2,4-dinitrophenyl-pyridinium salt before reacting it with your aniline.[1][5] This ensures that the 2,4-dinitroaniline is formed in the final step in a cleaner reaction mixture, simplifying the final purification.
-
Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent for the Zincke reaction with anilines?
The choice of solvent is critical and depends on the specific substrates. There is no single "best" solvent.
-
Protic Solvents (e.g., n-Butanol, Ethanol): These are the most common choice. Refluxing in n-butanol is particularly effective for moderately reactive anilines and monosubstituted Zincke salts as it provides a suitably high reaction temperature.
-
Non-Protic Solvents (e.g., Dichloromethane, CH₂Cl₂): These can be advantageous when using Zincke salts bearing electron-donating groups. In these cases, a protic solvent can stabilize the salt and retard the initial ring-opening, whereas a non-protic solvent may facilitate it.
-
Aqueous Solvents: For very unreactive, electron-poor anilines, aqueous solvent systems are highly recommended, typically in combination with microwave heating. Water helps to prevent the thermal decomposition of the Zincke salt, which can be a significant side reaction under forcing conditions.[3]
| Aniline / Substrate Type | Recommended Solvent System | Rationale |
| Standard/Electron-Rich Anilines | n-Butanol or Ethanol | Good balance of solubility and reaction temperature. |
| Electron-Deficient Anilines | Water / Aqueous Alcohol | Prevents Zincke salt degradation under forcing conditions (microwave).[3] |
| Zincke Salts with EDGs | Dichloromethane (CH₂Cl₂) | Non-protic nature facilitates ring-opening of less electrophilic salts. |
Q4: How does the electronic nature of the aniline substituent affect the reaction?
The electronic properties of the aniline are arguably the most significant factor influencing the success of the Zincke reaction.
As illustrated in Figure 1, there is an inverse relationship between the electron-donating capacity of the aniline and the harshness of the required reaction conditions.
-
Anilines with EDGs: These are highly nucleophilic and react readily, often under mild conditions (e.g., refluxing in ethanol).[9]
-
Anilines with EWGs: These are poorly nucleophilic and require significantly more energy to react. Forcing conditions are necessary to drive the reaction forward.[3][4]
Q5: Can I run this reaction as a one-pot procedure?
While the Zincke reaction is classically performed as a two-step process (synthesis/isolation of the Zincke salt, followed by reaction with the amine), one-pot procedures have been developed.[8][10]
Considerations:
-
Purity: A one-pot reaction risks carrying impurities from the first step into the second, potentially complicating the final purification.
-
Substrate Scope: The two-step procedure, where the intermediate Zincke salt is purified, is generally more robust and applicable to a wider range of substrates, especially challenging ones.[2]
-
Convenience: For simple, highly reactive substrates, a one-pot method can be more time-efficient.
It is recommended to start with the two-step protocol to establish a reliable baseline for your specific substrates.
Experimental Protocols & Workflows
Protocol 1: Two-Step Synthesis of N-Phenylpyridinium Chloride
This protocol describes the standard, robust two-step synthesis.[5]
Step 1: Formation of N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt)
-
In a round-bottom flask, dissolve pyridine (1.0 equiv) in a suitable solvent like acetonitrile.
-
Add 2,4-dinitrochlorobenzene (1.0 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, allowing the Zincke salt to precipitate.
-
Collect the solid by vacuum filtration, wash with cold ether, and dry.
-
Recrystallize the crude salt from a suitable solvent (e.g., ethanol) to achieve high purity.
Step 2: Reaction with Aniline
-
In a round-bottom flask, suspend the purified Zincke salt (1.0 equiv) in n-butanol.
-
Add the desired aniline (1.0-1.2 equiv).
-
Heat the mixture to reflux. The solution will typically turn a deep red or brown color as the ring opens.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the red intermediate and the appearance of the product spot indicates progress.
-
Once complete, cool the reaction to room temperature. The pyridinium salt may precipitate.
-
Collect the product by filtration or concentrate the solvent under reduced pressure and purify by recrystallization to remove the 2,4-dinitroaniline byproduct.
Troubleshooting Workflow
References
-
Zincke reaction. In Wikipedia; 2023. [Link]
-
Cheng, W.-C.; Kurth, M. J. THE ZINCKE REACTION. A REVIEW. Organic Preparations and Procedures International2002 , 34 (6), 585-608. [Link]
-
Vanev, S.; Vaquero, J. J.; Alvarez-Builla, J. The Zincke reaction. A review. ResearchGate. [Link]
-
Zincke Reaction. SynArchive. [Link]
-
Asskar, G.; Rivard, M.; Martens, T. Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. ResearchGate. [Link]
-
Asskar, G.; Rivard, M.; Martens, T. Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. The Journal of Organic Chemistry2016 , 81 (8), 3256-3262. [Link]
-
THE ZINCKE REACTION. A REVIEW. Semantic Scholar. [Link]
-
Selingo, J.; et al. Formation and reactivity of pyridinium salts via Zincke imine intermediates. ACS Spring 2024 Sessions. [Link]
-
Phan, N. T.; et al. Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. PMC. [Link]
-
Selingo, J. A.; et al. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Zincke reaction. ResearchGate. [Link]
-
Smith, R. A. J.; et al. Synthesis of N-arylpyridinium salts bearing a nitrone spin trap as potential mitochondria-targeted antioxidants. PMC. [Link]
-
Johnson, J. B.; et al. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. PMC. [Link]
-
Asskar, G.; Rivard, M.; Martens, T. Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines With a Zincke Salt. PubMed. [Link]
-
Cheng, W.-C.; Kurth, M. J. THE ZINCKE REACTION . A REVIEW. University of California, Davis. [Link]
-
Shvydkiy, V. O.; et al. Approach to a Substituted Heptamethine Cyanine Chain by the Ring Opening of Zincke Salts. Journal of the American Chemical Society2019 , 141 (18), 7434-7439. [Link]
-
Glutaconaldehyde as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts. Organic Chemistry Portal. [Link]
Sources
- 1. Zincke reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Zincke salt - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Stability & Storage of Pyridinium Salts
Ticket ID: P-SALT-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating phenomenon: your free-flowing, crystalline pyridinium salt has transformed into a viscous oil, a sticky gum, or a discolored brown solid.
Pyridinium salts are fundamental electrophiles in organic synthesis (e.g., Zincke salts), vital cofactors in biochemistry (NAD+), and the backbone of many ionic liquids. However, their electron-deficient ring renders them highly susceptible to nucleophilic attack by water , a process often accelerated by the hygroscopic nature of their counter-ions.
This guide provides the mechanistic understanding to diagnose degradation and the protocols to prevent it.
Module 1: Diagnostics – Why is my salt degrading?
The Core Mechanism: It's Not Just "Wet"
Users often mistake hydrolysis for simple deliquescence (absorbing moisture). While moisture uptake is the trigger, the chemical degradation involves the destruction of the aromatic ring.
The Degradation Cascade:
-
Hygroscopicity: The salt absorbs atmospheric water.
-
Pseudobase Formation: Water (or hydroxide) attacks the electron-deficient
-carbon (C2/C6), breaking aromaticity to form a pseudobase (carbinolamine). -
Ring Opening (Zincke Pathway): If the equilibrium shifts further (often driven by basic pH or heat), the ring cleaves, forming conjugated aldehydes (Zincke aldehydes). This causes the characteristic yellow/brown discoloration .
Visualizing the Pathway
The following diagram details the transition from a stable salt to a degraded ring-opened product.
Figure 1: The mechanistic pathway of pyridinium salt hydrolysis. Note that the Pseudobase stage is often reversible with acid, whereas Ring Opening is usually irreversible.
Module 2: Storage Best Practices (Prophylactic)
The Critical Factor: Counter-Ion Selection
If you have control over the synthesis, the most effective prevention is Anion Exchange . The hygroscopicity of a pyridinium salt is dictated by the hydrogen-bonding ability of its anion.
| Anion Class | Examples | Hygroscopicity | Hydrolysis Risk | Storage Recommendation |
| Halides | Extreme | High | Vacuum desiccator over | |
| Oxoanions | High | High | Inert atmosphere (Glovebox). | |
| Fluorinated (Small) | Low | Low | Standard desiccator. | |
| Fluorinated (Bulky) | Hydrophobic | Negligible | Ambient (Bench stable). |
Environmental Controls
-
Temperature vs. Condensation:
-
Myth: "Always store in the freezer."
-
Reality: Storing hygroscopic salts at -20°C is dangerous if the vial is opened before reaching room temperature. Condensation will immediately form on the cold solid, triggering hydrolysis.
-
Rule: Allow cold samples to equilibrate to room temperature in a desiccator before opening.
-
-
Acidic Stabilization:
-
Pyridinium salts are stable in acidic media (prevents nucleophilic attack).[1]
-
Tip: If storing as a solution, maintain pH < 5. Trace HCl can stabilize pyridinium chlorides.
-
Module 3: Troubleshooting & Rescue
Interactive Troubleshooting Flowchart
Use this logic tree to determine if your sample can be saved.
Figure 2: Decision tree for assessing degraded pyridinium salts.
FAQ: Common Scenarios
Q: My white solid turned into a yellow oil overnight. Why?
A: You likely have a halide salt (
-
Fix: If the NMR is clean (no aldehyde peaks), dissolve in dry Ethanol, add a few drops of acid (HBr/HCl) to reverse the pseudobase, and precipitate with dry Diethyl Ether.
Q: Can I store pyridinium salts in DMSO?
A: Caution. DMSO is hygroscopic. Over time, wet DMSO will hydrolyze the salt. Furthermore, DMSO can act as an oxidant or nucleophile under certain conditions. Acetonitrile (
Module 4: Experimental Protocols
Protocol A: Azeotropic Drying (The "Rescue" for Wet Salts)
Use this when a salt has absorbed moisture but has not chemically degraded.
-
Dissolution: Dissolve the wet pyridinium salt in a minimum amount of Acetonitrile (MeCN) or Toluene .
-
Note: Avoid alcohols if the salt is very sensitive, as alkoxides can also attack the ring.
-
-
Evaporation: Use a rotary evaporator. Acetonitrile forms an azeotrope with water (85% MeCN / 15% Water), effectively "carrying" the water away at lower temperatures.
-
Repetition: Repeat the addition of dry MeCN and evaporation 3 times.
-
Final Drying: Place the flask under high vacuum (< 0.1 mbar) for 12 hours, preferably with a
trap.
Protocol B: Anion Metathesis (The "Permanent Fix")
Convert a hygroscopic halide to a hydrophobic salt (
-
Prepare Solutions:
-
Solution A: 10 mmol Pyridinium Halide in 10 mL water.
-
Solution B: 11 mmol
(Potassium Hexafluorophosphate) or in 10 mL water.
-
-
Mixing: Slowly add Solution B to Solution A with vigorous stirring.
-
Precipitation: The hydrophobic salt will immediately precipitate (or form a separate oil layer).
-
Isolation:
-
If Solid: Filter and wash with water (removes byproduct KCl/LiCl).
-
If Oil: Extract with Dichloromethane (DCM), wash the organic layer with water, dry over
, and evaporate.
-
-
Result: A water-stable, hydrophobic pyridinium salt that can be stored on the bench.
References
-
Zincke Reaction & Mechanism
-
Ionic Liquid Hygroscopicity
-
NAD+ Stability
-
General Purification
- Title: Purification of Labor
- Source:ScienceDirect (Butterworth-Heinemann)
-
URL:[Link]
- Relevance: Standard reference for recrystalliz
Sources
Technical Support Center: Overcoming Solubility Challenges of N-Phenyl Pyridinium Salts in NMR Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the common yet challenging issue of poor solubility of N-phenyl pyridinium salts during NMR sample preparation. As these ionic compounds are pivotal in various research domains, including medicinal chemistry and materials science, achieving high-quality NMR spectra is paramount for accurate structural elucidation and characterization. This resource combines theoretical principles with practical, field-proven protocols to empower you to resolve these solubility hurdles effectively.
Introduction: The Challenge of N-Phenyl Pyridinium Salt Solubility
N-phenyl pyridinium salts, by their very nature, are ionic and often exhibit a high degree of crystallinity. This inherent characteristic can lead to significant solubility challenges in the relatively non-polar deuterated solvents commonly favored for NMR spectroscopy, such as chloroform-d (CDCl₃). Conversely, while highly polar solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) might seem like obvious choices, they can introduce their own set of complications, including signal overlap, high viscosity, and difficulty in sample recovery.[1][2]
This guide will walk you through a systematic approach to diagnosing and resolving solubility issues, ensuring you can acquire clean, high-resolution NMR spectra for your N-phenyl pyridinium compounds.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a new N-phenyl pyridinium salt, and it won't dissolve in CDCl₃. What should be my first step?
A1: Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its ability to dissolve a wide range of molecules and its ease of removal. However, for ionic species like N-phenyl pyridinium salts, it's often not polar enough.
Initial Troubleshooting Steps:
-
Solubility Testing with Non-Deuterated Solvents: Before consuming expensive deuterated solvents, perform small-scale solubility tests with their non-deuterated, and therefore cheaper, counterparts (e.g., CHCl₃, DMSO, CH₃OH).[1] This will give you a good indication of which solvent class is most promising.
-
Attempt Dissolution in More Polar Solvents: Move up the polarity scale. The most common next choices for polar organic salts are:
-
Methanol-d₄ (CD₃OD): A protic solvent that is more polar than CDCl₃.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, excellent for dissolving many salts and polar compounds.[1][2] Be aware of its high boiling point, which can make sample recovery difficult, and its viscosity, which can lead to broader signals.[1]
-
Deuterium Oxide (D₂O): The most polar option, suitable for highly ionic salts. Note that exchangeable protons (like N-H or O-H) will be replaced by deuterium and will not be visible in the ¹H NMR spectrum.[1]
-
Acetonitrile-d₃ (CD₃CN): A polar aprotic solvent that can be a good alternative to DMSO-d₆ with lower viscosity.
-
Q2: My compound is only sparingly soluble in DMSO-d₆, and the resulting spectrum has a very low signal-to-noise ratio. What can I do?
A2: This is a common scenario. When a single solvent doesn't provide adequate solubility, a multi-pronged approach is necessary.
Strategies to Enhance Solubility in a Chosen Solvent:
-
Gentle Heating: For thermally stable compounds, gently warming the NMR tube in a water bath can significantly increase solubility. However, be cautious as elevated temperatures can sometimes lead to degradation. It's also important to note that for some salts, solubility can counterintuitively decrease with increasing temperature if the dissolution process is exothermic.[3]
-
Vigorous Mixing/Vortexing: Ensure you have thoroughly mixed the sample. Sometimes, extended vortexing or sonication can help break down the crystal lattice and facilitate dissolution.[4]
-
Increase the Number of Scans: If you have a limited amount of a partially soluble sample, increasing the number of scans during NMR acquisition can improve the signal-to-noise ratio.[5]
Q3: I've tried all the common deuterated solvents, and my N-phenyl pyridinium salt remains insoluble. Are there any other options?
A3: Absolutely. When standard solvents fail, it's time to consider more advanced techniques.
Advanced Solubility Enhancement Techniques:
-
Mixed-Solvent Systems (Co-solvents): This is a powerful technique. By creating a binary mixture of solvents, you can fine-tune the polarity to match your compound's needs. A common approach is to dissolve the compound in a small amount of a highly polar solvent (like DMSO-d₆) and then dilute it with a less polar, but compatible, solvent (like CDCl₃ or acetonitrile-d₃).[1] This can often provide the ideal balance of solubility and spectral resolution. A bi-solvent system of perdeuterated pyridinium molten salt and DMSO-d6 has also been shown to be effective for dissolving complex structures.[6]
-
pH Adjustment: For N-phenyl pyridinium salts with acidic or basic functional groups on the phenyl ring or counter-ion, adjusting the pH can dramatically impact solubility.[7] For instance, if your compound has a carboxylic acid group, deprotonating it with a small amount of a deuterated base (e.g., NaOD in D₂O) can increase its solubility in polar protic solvents. Conversely, for basic functionalities, addition of a deuterated acid (e.g., DCl in D₂O) might be beneficial. A slightly acidic environment (pH 5.5-6.5) is often preferred for biological samples to better observe exchangeable protons.[8]
-
Use of Ionic Liquids as Co-solvents: Perdeuterated ionic liquids, particularly those based on pyridinium or imidazolium salts, can be excellent solvents for other ionic compounds.[6] They can disrupt the crystal lattice of your salt and promote dissolution.
Troubleshooting Guides
This section provides a more structured, step-by-step approach to tackling solubility problems.
Guide 1: Systematic Solvent Selection Workflow
This workflow will guide you from the most common to more specialized solvent systems.
Caption: Systematic workflow for selecting an appropriate NMR solvent.
Guide 2: Protocol for Preparing a Sample Using a Co-solvent System
This protocol details the steps for using a DMSO-d₆/CDCl₃ co-solvent system, a common and effective combination.
Objective: To dissolve an N-phenyl pyridinium salt that is poorly soluble in CDCl₃ alone but has some solubility in DMSO-d₆.
Materials:
-
N-phenyl pyridinium salt (5-10 mg)
-
DMSO-d₆
-
CDCl₃
-
NMR tube and cap
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Initial Dissolution: Add the N-phenyl pyridinium salt to a clean, dry NMR tube.
-
Add DMSO-d₆: Using a Pasteur pipette, add a minimal amount of DMSO-d₆ (e.g., 1-2 drops, approximately 50-100 µL).
-
Vortex: Cap the NMR tube and vortex vigorously for 1-2 minutes to dissolve as much of the salt as possible. You should see the solid begin to dissolve.
-
Add CDCl₃: Carefully add CDCl₃ to the NMR tube to bring the total volume to the appropriate level for your NMR spectrometer (typically 0.5-0.6 mL).[4]
-
Final Mixing: Cap the tube again and invert it several times to ensure a homogenous solution. If any solid remains, you can try gentle warming or a brief sonication.
-
Visual Inspection: Ensure the final solution is clear and free of suspended particles before inserting it into the spectrometer. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette.[4]
Data Presentation: Properties of Common Deuterated Solvents
The choice of solvent is a critical first step. This table summarizes the properties of common deuterated solvents relevant to the analysis of N-phenyl pyridinium salts.
| Solvent | Chemical Formula | Polarity (Relative) | Typical Use Case for Pyridinium Salts | Key Considerations |
| Chloroform-d | CDCl₃ | Low | Good starting point for less polar salts. | Often insufficient polarity for highly ionic salts. |
| Methanol-d₄ | CD₃OD | Medium-High | Suitable for many salts, protic nature can be useful. | Will exchange with labile protons (e.g., -OH, -NH).[1][9] |
| Acetonitrile-d₃ | CD₃CN | Medium-High | Good alternative to DMSO-d₆ with lower viscosity. | Can coordinate with metal complexes.[1] |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | High | Excellent for a wide range of polar compounds and salts. | High viscosity can broaden signals; difficult to remove.[1][2] |
| Deuterium Oxide | D₂O | Very High | For highly water-soluble or ionic salts. | All exchangeable protons will be lost from the spectrum.[1][10] |
Mechanistic Insights: Why is Solubility Such a Challenge?
The solubility of a salt is a delicate balance between two main energetic factors:
-
Lattice Energy: The energy required to break apart the ionic crystal lattice of the solid salt. For N-phenyl pyridinium salts, this can be substantial due to strong electrostatic interactions and potential π-π stacking.
-
Solvation Energy: The energy released when the individual ions are surrounded and stabilized by solvent molecules.
Caption: The equilibrium between the solid and solvated states of an ionic salt.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. Polar solvents are effective because they can form strong ion-dipole interactions with the cation and anion, releasing a significant amount of solvation energy. Recent research has also highlighted the role of weaker interactions, such as C–H···π interactions, in disrupting the crystal lattice and enhancing solubility in non-aqueous solvents like acetonitrile.[11][12]
By understanding these underlying principles, researchers can make more informed decisions about solvent selection and the use of co-solvents to manipulate the solvation environment in their favor.
Conclusion
Overcoming the solubility issues of N-phenyl pyridinium salts in NMR solvents is often an iterative process that requires a combination of systematic solvent screening and the application of more advanced techniques like co-solvency and pH adjustment. By starting with a logical progression of solvents and understanding the physicochemical principles at play, you can significantly increase your chances of obtaining high-quality NMR data. This guide provides a framework for that process, empowering you to troubleshoot effectively and advance your research.
References
-
Perdeuterated pyridinium molten salt (ionic liquid) for direct dissolution and NMR analysis of plant cell walls. (2025). ResearchGate. [Link]
-
How to Choose Deuterated NMR Solvents. (2026). Isotope Science / Alfa Chemistry. [Link]
-
Sample requirements - Analyzing NMR data. EMBL. [Link]
-
C–H···π interactions increase pyridinium solubility by disrupting ionic... (2023). ResearchGate. [Link]
-
C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. (2023). ResearchGate. [Link]
-
NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. (2016). ACS Publications. [Link]
-
Why does the solubility of some salts decrease with temperature?. (2016). Chemistry Stack Exchange. [Link]
-
Sample Preparation. University College London. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Publications. [Link]
-
The Duke NMR Center Sample Preparation. Duke University. [Link]
-
A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (1979). Canadian Journal of Chemistry. [Link]
-
Can the salt form of my organic compound be determined using NMR?. (2018). ResearchGate. [Link]
-
Scheme 1. Preparation of the pyridinium salts discussed in this study. (2018). ResearchGate. [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (2010). MDPI. [Link]
-
Why is pH adjustment important for sample prep methods?. (2023). Biotage. [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]
- 9. The Duke NMR Center Sample Preparation [sites.duke.edu]
- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 13C NMR Analysis of 3-Hydroxy-1-phenylpyridinium Chloride
The following guide details the 13C NMR chemical shifts for 3-Hydroxy-1-phenylpyridinium chloride , structured as a comparative technical analysis. This document is designed for researchers requiring precise structural verification of pyridinium salts and zwitterionic precursors.
Executive Summary & Application Context
3-Hydroxy-1-phenylpyridinium chloride (CAS: 15941-41-0) is a critical intermediate in the synthesis of solvatochromic betaine dyes (e.g., Reichardt’s dye) and a scaffold for functionalized ionic liquids. Its structural integrity is defined by the coexistence of an electron-deficient pyridinium core and an electron-donating hydroxyl group.
This guide provides a comparative spectral analysis , benchmarking the target compound against its structural parents: 1-Phenylpyridinium chloride (lacking the hydroxyl group) and 3-Hydroxypyridine hydrochloride (lacking the phenyl group). This triangulation method ensures accurate peak assignment even in the absence of a pure reference standard.
Experimental Methodology
To replicate the data discussed below, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent Selection: DMSO-d6 is the preferred solvent. It ensures complete solubility of the salt and minimizes proton exchange broadening of the hydroxyl signal (though the OH proton is often invisible in D2O).
-
Alternative:D2O may be used, but will cause the loss of the OH proton signal and slight shifts in carbon resonances due to solvent polarity and hydrogen bonding.
-
-
Concentration: 20–30 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak (DMSO-d6 central pentet: 39.52 ppm).
Instrument Parameters (Recommended)
-
Frequency: 100 MHz or higher (for 13C).
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 or wand).
-
Scans: Minimum 512 scans to resolve quaternary carbons (C3-OH and Phenyl C-Ipso).
-
Relaxation Delay (D1): 2.0–3.0 seconds to ensure quantitative integration of non-protonated carbons.
Comparative 13C NMR Data Analysis
The following table synthesizes the chemical shifts of the target compound relative to its structural analogs. This comparison highlights the shielding effects of the hydroxyl group and the deshielding effects of the N-phenyl quaternization.
Table 1: Comparative 13C Chemical Shifts (ppm, DMSO-d6)
| Carbon Position | Target: 3-Hydroxy-1-phenylpyridinium Cl | Analog A: 1-Phenylpyridinium Cl [1] | Analog B: 3-Hydroxypyridine HCl [2,3] | Shift Trend Analysis |
| C2 (Pyridinium) | ~134.0 – 136.0 | 144.5 | 133.5 | Shielded vs. A: OH group at C3 shields C2 (ortho effect). Deshielded vs. B: N-Phenyl group deshields α-carbons. |
| C3 (C-OH) | ~156.0 – 158.0 | 128.6 | 156.2 | Deshielded: Characteristic quaternary C-OH signal. Little change from Analog B. |
| C4 (Pyridinium) | ~129.0 – 131.0 | 146.2 | 129.4 | Shielded vs. A: Strong shielding from C3-OH (ortho effect). |
| C5 (Pyridinium) | ~127.0 – 128.5 | 128.6 | 128.2 | Unchanged: Meta position to OH; minimal electronic perturbation. |
| C6 (Pyridinium) | ~138.0 – 140.0 | 144.5 | 136.5 | Deshielded vs. B: N-Phenyl effect dominates, but less than C2 due to distance from OH. |
| Ph-1' (Ipso) | ~141.0 – 142.5 | 142.0 | N/A | Diagnostic: Quaternary carbon connecting phenyl to nitrogen. |
| Ph-2'/6' (Ortho) | ~125.0 – 126.5 | 126.4 | N/A | Shielded: Typical N-phenyl ortho resonance. |
| Ph-3'/5' (Meta) | ~130.0 – 131.0 | 130.6 | N/A | Standard: Typical aromatic meta resonance. |
| Ph-4' (Para) | ~131.0 – 132.0 | 131.8 | N/A | Standard: Typical aromatic para resonance. |
Note: Values are derived from comparative analysis of literature data for 1-phenylpyridinium and 3-hydroxypyridinium salts in DMSO-d6. Exact values may vary by ±1.0 ppm depending on concentration and temperature.
Structural Numbering & Logic Diagram
The following diagram illustrates the atom numbering scheme used in Table 1 and the electronic effects influencing the shifts.
Caption: Figure 1. Atom mapping showing the competing electronic effects of the electron-withdrawing Nitrogen (N+) and the electron-donating Hydroxyl (OH) group.
Synthesis & Verification Workflow
To ensure the purity of the sample being analyzed, the following workflow outlines the standard Zincke reaction pathway and the critical checkpoints for NMR verification.
Caption: Figure 2. Synthesis and verification workflow. Critical checkpoint involves ensuring no residual aniline (signals at 115-130 ppm) remains.
References
-
PubChem. (2025).[1] 1-Phenylpyridinium chloride Spectral Data. National Library of Medicine. Available at: [Link]
-
University of Wisconsin-Madison. (2024). Evans/Reich pKa and NMR Data Tables. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]
Sources
FTIR Characteristic Peaks of 3-Hydroxy-1-phenylpyridinium Chloride: A Comparative Technical Guide
This guide details the FTIR characterization of 3-Hydroxy-1-phenylpyridinium chloride , a specialized heterocycle often used as a pharmaceutical intermediate and electrochemical probe.
The following analysis synthesizes structural theory with comparative spectral data to provide a robust identification protocol.
Executive Summary
3-Hydroxy-1-phenylpyridinium chloride is a quaternary ammonium salt combining a phenolic moiety with a positively charged pyridinium ring. Its FTIR spectrum is complex, featuring overlapping aromatic signals and distinct hydrogen-bonding patterns driven by the chloride counterion.
This guide provides a structural validation protocol for researchers. Unlike simple spectral matching, we dissect the spectrum into functional "zones" to allow for definitive identification against common precursors (like 3-hydroxypyridine) and analogs (like 1-phenylpyridinium chloride).
Key Identification Markers:
-
Broad OH Band (3100–3400 cm⁻¹): Indicates the presence of the hydroxyl group, broadened by H-bonding to the chloride anion.
-
Pyridinium "Quat" Bands (1630 & 1480 cm⁻¹): Distinguishes the charged ring from neutral pyridine.
-
Monosubstituted Phenyl Peaks (690 & 750 cm⁻¹): Confirms the N-phenyl substitution.
Molecular Structure & Vibrational Theory
To interpret the spectrum accurately, one must understand the vibrational modes generated by the molecule's three distinct components.
-
Component A (Cationic Core): The pyridinium ring is electron-deficient. This shifts ring stretching frequencies higher compared to neutral pyridine.
-
Component B (Functional Group): The 3-OH group acts as a proton donor. In the solid state (chloride salt), it forms strong hydrogen bonds (
), causing significant peak broadening. -
Component C (Substituent): The N-phenyl ring adds characteristic "monosubstituted benzene" out-of-plane (OOP) bending modes.
Structural Logic Diagram
The following diagram illustrates the synthesis-to-characterization workflow, highlighting where spectral changes occur.
Figure 1: Structural evolution and corresponding spectral checkpoints during the synthesis of 3-Hydroxy-1-phenylpyridinium chloride.
Comparative Spectral Analysis
The table below compares the target compound with its primary precursor (3-Hydroxypyridine) and a structural analog (1-Phenylpyridinium chloride) to isolate unique peaks.
Master Characteristic Peaks Table
| Frequency Region (cm⁻¹) | Vibration Mode | Target: 3-Hydroxy-1-phenylpyridinium Cl | Precursor: 3-Hydroxypyridine | Analog: 1-Phenylpyridinium Cl | Diagnostic Value |
| 3100 – 3400 | O-H Stretch | Broad, Strong (H-bonded to Cl⁻) | Broad (Intermolecular H-bond) | Absent | Critical: Confirms presence of OH group vs. non-hydroxylated analogs. |
| 3000 – 3100 | Ar C-H Stretch | Multiple weak bands | Weak bands | Multiple weak bands | Low utility (overlaps).[1][2][3] |
| 1620 – 1640 | C=N⁺ Ring Stretch | Sharp, Medium (~1630 cm⁻¹) | ~1590 cm⁻¹ (Neutral C=N) | ~1630 cm⁻¹ | High: Indicates quaternization of the nitrogen (Pyridinium vs Pyridine). |
| 1480 – 1500 | C=C Ring Stretch | Strong band (~1490 cm⁻¹) | ~1420 cm⁻¹ | ~1490 cm⁻¹ | Confirms aromatic cationic ring structure. |
| 1250 – 1300 | C-O Stretch | Strong (Phenolic C-O) | Strong (~1270 cm⁻¹) | Absent | Critical: Distinguishes from 1-phenylpyridinium. |
| 1150 – 1200 | C-N Stretch | Medium (N-Phenyl bond) | Absent | Medium | Confirms N-Phenyl linkage. |
| 730 – 770 | C-H OOP Bend | Strong (Monosubstituted Phenyl) | Absent | Strong | High: Confirms presence of the Phenyl group. |
| 690 – 710 | C-H OOP Bend | Strong (Monosubstituted Phenyl) | Absent | Strong | High: Secondary confirmation of Phenyl group. |
Technical Note: The exact position of the O-H band depends heavily on the sample preparation method. In a KBr pellet , the band will be broad and centered ~3300 cm⁻¹ due to moisture and crystal lattice H-bonding. In ATR (Attenuated Total Reflectance) , the band may appear slightly shifted and less intense.
Detailed Experimental Protocol
To generate a reproducible spectrum for quality control (QC), follow this self-validating protocol.
Method: KBr Pellet Transmission
Recommended for solid salts to maximize resolution of weak aromatic overtones.
-
Desiccation: Dry the 3-Hydroxy-1-phenylpyridinium chloride salt in a vacuum oven at 40°C for 2 hours.
-
Reasoning: Pyridinium salts are hygroscopic. Absorbed water will mask the critical O-H stretch region (3400 cm⁻¹).
-
-
Mixture Preparation: Mix 2.0 mg of sample with 200 mg of spectroscopic-grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved.
-
Check: The powder should not sparkle; sparkles indicate large crystals that cause light scattering (Christiansen effect).
-
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
Quality Control Check (Self-Validation)
-
Pass: Distinct splitting of the peaks at 690/750 cm⁻¹ (Phenyl OOP).
-
Fail: A "mound" or single broad peak in the 3000–3500 cm⁻¹ region without defined aromatic C-H shoulders suggests wet KBr. Action: Redry KBr and re-press.
Performance Comparison: Purity & Stability
In drug development, this compound acts as a scaffold. FTIR is used to verify that the quaternization is complete and the ring integrity is maintained.
Scenario: Monitoring Synthesis (N-Phenylation)
When synthesizing 3-Hydroxy-1-phenylpyridinium chloride from 3-hydroxypyridine and a phenylating agent (e.g., diphenyliodonium chloride), FTIR tracks the conversion:
-
Disappearance of N-H/Free Lone Pair: 3-Hydroxypyridine has specific ring breathing modes associated with the free nitrogen lone pair (~990 cm⁻¹). Upon phenylating to form the pyridinium cation, these modes shift or disappear.
-
Appearance of Phenyl Markers: The emergence of strong bands at 690 cm⁻¹ and 750 cm⁻¹ confirms the attachment of the phenyl ring.
-
Shift in C=N: The shift of the main ring stretch from ~1590 cm⁻¹ (neutral) to ~1630 cm⁻¹ (cationic) is the primary indicator of successful reaction completion.
Comparison with Alternatives
-
Vs. 1-Phenylpyridinium Chloride: If your spectrum lacks the band at 1270 cm⁻¹ (C-O stretch) , you have likely lost the hydroxyl group or synthesized the wrong analog.
-
Vs. Pyridinium Betaines: If the sample is treated with base, it forms a zwitterion (betaine). This results in a dramatic shift of the C=N bands to lower frequencies (~1580 cm⁻¹) and the disappearance of the broad O-H band (replaced by a weak O⁻ interaction).
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014.
- Katritzky, A. R., & Ambler, A. P. "Infrared Spectra of Heterocyclic Compounds." Physical Methods in Heterocyclic Chemistry, Vol 2. Academic Press.
-
National Institute of Standards and Technology (NIST). "Pyridinium, 1-phenyl-, chloride FTIR Spectrum." NIST Chemistry WebBook. (Used for analog comparison).
-
PubChem. "3-Hydroxy-1-phenylpyridinium chloride - Compound Summary." National Library of Medicine.
- Varsanyi, G.Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger, 1974. (Source for monosubstituted phenyl ring assignments).
Sources
Mass spectrometry fragmentation pattern of 3-Hydroxy-1-phenylpyridinium cation
Executive Summary
This technical guide provides a structural and fragmentation analysis of the 3-Hydroxy-1-phenylpyridinium (3-HPP) cation (
Unlike standard spectral libraries that often conflate pyridinium isomers, this guide focuses on regiospecific differentiation . The 3-HPP cation is distinguished from its 2- and 4- isomers and its non-hydroxylated precursors by a unique phenolic-type fragmentation channel (CO loss) that competes with the standard N-substituent cleavage.
Key Diagnostic Findings
| Feature | 3-Hydroxy-1-phenylpyridinium | 2- / 4-Hydroxy Isomers | 1-Phenylpyridinium (Unsubstituted) |
| Parent Ion (m/z) | 172.07 | 172.07 | 156.08 |
| Primary Fragment | m/z 144 (Loss of CO) | m/z 144 (Loss of CO) | m/z 77 (Phenyl) or 79 (Pyridine) |
| Mechanism | Phenolic expulsion of CO via ring contraction to pyrrole cation. | Pyridone-like CO elimination; typically requires higher activation energy. | Direct bond cleavage (N-C); no CO loss possible. |
| Diagnostic Ratio | High [144]/[77] ratio. | Lower [144]/[77] ratio due to stable "pyridone" core. | N/A |
Part 1: Structural Context & Ionization Physics
The "Fixed Charge" Advantage
Unlike protonated molecules
-
High Sensitivity: It is pre-charged, making it detectable in Electrospray Ionization (ESI) even at neutral or high pH, where protonation of other species might be suppressed.
-
Fragmentation Energetics: Because there is no mobile proton to facilitate charge-remote fragmentation, the dissociation pathways are driven by charge-proximate rearrangements and radical-induced cleavages.
The 3-Hydroxy Specificity (The "Betaine" Factor)
The 3-hydroxy position is unique. In solution, deprotonation leads to a zwitterion (betaine). In the gas phase (positive mode), the hydroxyl group remains intact. However, the 3-position allows the molecule to behave like a true phenol.
-
2- and 4-isomers possess significant "pyridone" character (C=O double bond character) due to resonance.
-
3-isomer cannot delocalize the oxygen lone pair onto the nitrogen as effectively, retaining "single bond" C-OH character. This weakens the C-O bond and facilitates the expulsion of Carbon Monoxide (CO), a hallmark of phenolic fragmentation.
Part 2: Comparative Fragmentation Analysis
Pathway A: The Diagnostic CO Loss (m/z 172 144)
The most critical diagnostic pathway is the expulsion of a neutral CO molecule (28 Da).
-
Mechanism: The vibrationally excited cation undergoes a ring contraction. The oxygen inserts into the ring (or facilitates rearrangement), followed by the ejection of CO to form a 1-phenylpyrrole radical cation derivative (m/z 144).
-
Why it distinguishes 3-HPP: While 2- and 4- isomers also lose CO, the 3-HPP pathway is kinetically favored at lower collision energies because it does not require breaking a strong amide-like (pyridone) bond.
Pathway B: The N-Phenyl Cleavage (m/z 172 77 or 95)
A competing high-energy pathway involves the cleavage of the N-C bond connecting the phenyl ring.
-
m/z 77 (
): Formation of the phenyl cation. -
m/z 95 (
): Charge retention on the hydroxypyridine fragment. -
Comparison: In unsubstituted 1-phenylpyridinium, this is the dominant pathway. In 3-HPP, the CO loss (Pathway A) significantly depletes the population of ions available for this cleavage, making the m/z 144 peak more prominent than in the unsubstituted analog.
Visualization of Signaling Pathways (Graphviz)
Figure 1: Mechanistic fragmentation tree for 3-HPP. The green path (CO loss) is the primary diagnostic channel distinguishing it from non-oxygenated analogs.
Part 3: Experimental Protocol (Self-Validating)
To reproduce these results and confidently identify 3-HPP, follow this ESI-MS/MS workflow. This protocol uses a "Stepped Collision Energy" approach to capture both the labile CO loss and the refractory skeletal cleavages.
Sample Preparation
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid is usually added to protonate, but here it serves to ensure the stability of the spray. The target is already charged.
-
-
Concentration: 1 µM (High sensitivity allows low concentration; avoids space-charge effects).
Instrument Parameters (Q-TOF / Orbitrap)
-
Ion Source: ESI Positive Mode (+).[1]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the parent m/z 172).
-
Isolation Window: 1.0 Da (Narrow window to exclude isotopes or background).
Fragmentation Workflow (MS/MS)
Run three distinct scans or a stepped energy ramp:
-
Low Energy (10-15 eV):
-
Target: Isolate m/z 172.
-
Expected Result: Minimal fragmentation. Preservation of Parent Ion.
-
-
Medium Energy (20-30 eV) - DIAGNOSTIC ZONE:
-
Target: Observe emergence of m/z 144 .
-
Validation: If m/z 144 appears as the Base Peak (100% relative abundance), 3-HPP is confirmed over the unsubstituted analog.
-
-
High Energy (40+ eV):
-
Target: Observe secondary fragmentation (m/z 117, m/z 77).
-
Validation: Complete destruction of parent ion.
-
Data Interpretation Table
| m/z (Measured) | Formula (Ion) | Neutral Loss | Identity | Relative Abundance (Est.) |
| 172.0757 | - | Parent Ion | Variable (Source dependent) | |
| 144.0808 | CO (27.99 Da) | Pyrrole-like Cation | 100% (Base Peak @ 25eV) | |
| 117.0699 | HCN (27.01 Da) | Indenyl-like Cation | 20-40% | |
| 77.0386 | Phenyl Cation | 10-30% |
Part 4: Experimental Workflow Diagram
Figure 2: Step-by-step analytical workflow for isolating and fragmenting the target cation.
References
-
Nielsen, S. F., et al. (2015). "Dissociation mechanism of the 3-hydroxypyridine radical cation: A computational study." European Journal of Mass Spectrometry, 21(3), 161-170.
-
Relevance: Establishes the potential energy surface for CO loss in 3-hydroxypyridine derivatives.[2]
-
-
Katritzky, A. R., & Dega-Szafran, Z. (1989). "Infrared and Mass Spectral Studies of N-Substituted Pyridinium Salts." Journal of Heterocyclic Chemistry.
- Relevance: Foundational work on the fragmentation of fixed-charge pyridinium c
-
Esmans, E. L., et al. (1998). "Mass spectrometry of quaternary pyridinium salts.
- Relevance: Confirms the competition between substituent cleavage and ring fragment
-
Maquestiau, A., et al. (1984). "Flash-vacuum pyrolysis and mass spectrometry of 3-hydroxypyridine betaines." Canadian Journal of Chemistry.
- Relevance: Specifically addresses the zwitterionic/betaine character and CO expulsion mechanisms.
Sources
Verifying the Melting Point of 3-Hydroxy-1-phenylpyridinium chloride: A Comparative Guide to Capillary and Calorimetric Techniques
The choice of method for melting point determination can significantly impact the accuracy, precision, and efficiency of the analysis. This guide will delve into the causality behind the experimental choices for each technique, provide self-validating protocols, and present a comparative analysis of the expected data.
The Significance of Melting Point in Compound Characterization
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[3][4] The presence of impurities typically causes a depression and broadening of the melting point range, making it a valuable indicator of purity.[3][4] Therefore, accurate and reproducible melting point determination is not merely a routine measurement but a critical data point in the quality control and characterization of pharmaceutical compounds.
Comparative Methodologies: A Technical Overview
Two primary methods are employed for melting point determination in a modern laboratory setting: the visual capillary method and the instrumental thermal analysis method of Differential Scanning Calorimetry (DSC).
-
Capillary Melting Point Apparatus: This traditional method involves heating a small sample packed into a capillary tube and visually observing the temperature range over which the substance melts.[5][6] It is a direct and accessible technique that provides a visual confirmation of the melting process.
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7][8][9] As a substance melts, it absorbs energy, creating a detectable endothermic peak on the DSC thermogram.[8][10] This method offers high precision and provides additional information about the thermal properties of the material.[10]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for determining the melting point of 3-Hydroxy-1-phenylpyridinium chloride using both a capillary apparatus and a DSC instrument.
Protocol 1: Capillary Melting Point Determination
This protocol is designed for a standard digital melting point apparatus.
I. Sample Preparation:
-
Ensure the 3-Hydroxy-1-phenylpyridinium chloride sample is thoroughly dried and is in the form of a fine, homogeneous powder.[11] If necessary, gently grind any coarse crystals using a mortar and pestle.[11]
-
Take a capillary tube sealed at one end and press the open end into the powdered sample until a small amount of material enters the tube.[12]
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.[6][12] The packed sample height should be between 2-4 mm.[5][13]
II. Instrument Setup and Measurement:
-
Set the starting temperature on the melting point apparatus to approximately 15-20°C below the expected melting point (for our hypothetical example, set it to ~155°C).[5][12]
-
Set the heating ramp rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[3][5][12]
-
Insert the prepared capillary tube into the sample holder of the apparatus.[6]
-
Begin the heating program and observe the sample through the magnified viewing lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal disappears (the clear point).[12]
-
The recorded range between the onset and clear point is the melting point range of the sample.
-
For robust results, repeat the measurement with two additional samples.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
This protocol outlines the general procedure for melting point determination using a heat-flux DSC instrument.
I. Sample and Reference Preparation:
-
Accurately weigh 3-5 mg of the finely powdered 3-Hydroxy-1-phenylpyridinium chloride into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
Prepare an empty, sealed aluminum pan to serve as the reference.[7]
II. Instrument Setup and Thermal Program:
-
Place the sample pan in the sample cell and the reference pan in the reference cell of the DSC instrument.[8]
-
Set the initial temperature to a baseline well below the expected melting point (e.g., 25°C).
-
Program a heating ramp from the initial temperature to a temperature well above the expected melting point (e.g., 200°C). A standard heating rate for melting point determination is 10°C/minute.[14]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.
III. Data Acquisition and Analysis:
-
Initiate the thermal program and record the heat flow as a function of temperature.
-
The melting of the sample will be observed as an endothermic peak on the resulting DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point. The peak temperature can also be noted. The instrument software will automatically calculate these values.
Workflow for Melting Point Verification
The following diagram illustrates the logical workflow for verifying the melting point of a compound like 3-Hydroxy-1-phenylpyridinium chloride, incorporating both preliminary and precise measurement techniques.
Caption: Workflow for melting point verification using capillary and DSC methods.
Comparative Data Summary
The following table summarizes the hypothetical data that could be obtained for 3-Hydroxy-1-phenylpyridinium chloride using the two described methods, along with a structurally different but related compound, 3-hydroxy-1-methyl-5-pyridin-3-yl-pyrrolidin-2-one, for which a melting point is reported.[15]
| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) |
| 3-Hydroxy-1-phenylpyridinium chloride | ||
| Melting Range | 175.2 - 177.8 °C | |
| Onset Temperature | 175.5 °C | |
| Peak Temperature | 177.2 °C | |
| 3-hydroxy-1-methyl-5-pyridin-3-yl-pyrrolidin-2-one | ||
| Melting Range | 108 - 110 °C[15] | |
| Onset Temperature | ~108 °C | |
| Peak Temperature | ~110 °C |
Discussion and Interpretation
The capillary method provides a direct visual observation of the melting process and is excellent for routine purity checks. The observation of a sharp melting range (e.g., within 1-2°C) is a strong indicator of a pure compound.[4] A broader range would suggest the presence of impurities.[4]
DSC, on the other hand, offers a more quantitative and objective measurement.[10] The endothermic peak provides a thermal fingerprint of the compound. The onset temperature from the DSC thermogram is often correlated with the beginning of melting observed in the capillary method. DSC is particularly advantageous for its high precision, its ability to be automated, and the additional thermodynamic data it can provide, such as the heat of fusion.[14]
For 3-Hydroxy-1-phenylpyridinium chloride, the hypothetical data shows good agreement between the two methods, with the DSC onset temperature falling within the visually observed melting range from the capillary apparatus. This concordance strengthens the confidence in the determined melting point.
Conclusion
Both the capillary method and Differential Scanning Calorimetry are powerful techniques for the verification of the melting point of 3-Hydroxy-1-phenylpyridinium chloride. The choice between the two often depends on the specific requirements of the analysis. The capillary method is a rapid and accessible technique suitable for routine identification and purity assessment. DSC provides a more precise, quantitative, and automated analysis, making it ideal for in-depth thermal characterization and quality control in a drug development setting. For comprehensive and robust characterization, employing both methods can be a valuable strategy, with the capillary method providing a preliminary or confirmatory visual assessment and DSC offering precise and objective data.
References
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- University of Calgary. (n.d.). Melting point determination.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- CureFFI.org. (2016, April 27). Differential scanning calorimetry.
- Hino Instruments Co., Ltd. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.
- Inovenso. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- Cole-Parmer. (n.d.). Melting Point Apparatus SMP40.
- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
- SSERC. (n.d.). Melting point determination.
- Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
- CymitQuimica. (n.d.). 3-Hydroxy-1-phenylpyridinium chloride.
- Merck. (n.d.). 3-Hydroxy-1-phenylpyridinium chloride | 15941-41-0.
- Echemi. (n.d.). 3-hydroxy-1-methyl-5-pyridin-3-yl-pyrrolidin-2-one.
- US EPA. (2023, November 1). Pyridinium, 3-hydroxy-1-phenyl-, chloride - Substance Details - SRS.
- Sigma-Aldrich. (n.d.). 3-Hydroxy-1-phenylpyridinium chloride | 15941-41-0.
Sources
- 1. 3-Hydroxy-1-phenylpyridinium chloride | CymitQuimica [cymitquimica.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential scanning calorimetry [cureffi.org]
- 8. torontech.com [torontech.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. hinotek.com [hinotek.com]
- 13. aquaterra.hu [aquaterra.hu]
- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 15. echemi.com [echemi.com]
Spectroscopic Profiling of 3-Hydroxy-1-Phenylpyridinium Derivatives: A Comparative Technical Guide
Topic: UV-Vis Absorption Spectra of 3-Hydroxy-1-Phenylpyridinium Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic chemistry, 3-hydroxy-1-phenylpyridinium derivatives occupy a critical niche as precursors for 1,3-dipolar cycloadditions and as solvatochromic probes. Unlike their aliphatic analogs (e.g., N-methyl-3-hydroxypyridinium), the N-phenyl group introduces significant electronic delocalization and steric constraints that alter their photophysical profile.
This guide provides an objective technical comparison of these derivatives against standard alternatives, focusing on their pH-dependent tautomerism and solvatochromic behavior . It is designed to assist researchers in validating synthesis products and optimizing conditions for cycloaddition pathways.
Part 1: The Comparative Landscape
Structural Dynamics: N-Phenyl vs. N-Alkyl
The core differentiator of the N-phenyl derivative is the interaction between the pyridinium ring and the phenyl substituent. While N-methyl derivatives act as standard zwitterionic models, the N-phenyl group acts as an electron-withdrawing group (EWG) via induction, yet offers
| Feature | N-Methyl-3-hydroxypyridinium | N-Phenyl-3-hydroxypyridinium | Impact on Application |
| Electronic Nature | Inductive donor (+I) | Inductive withdrawer (-I), Conjugative donor (+M) | N-Phenyl is more acidic (lower pKa); facilitates betaine formation. |
| Sterics | Minimal | High (Phenyl ring twists ~45-60° out of plane) | Reduces effective conjugation; alters cycloaddition stereoselectivity. |
| Solubility | High in Water/MeOH | High in DMSO/ACN; Moderate in Water | N-Phenyl is superior for organic-phase cycloadditions. |
| Stability | High | Moderate (Prone to oxidative coupling) | Requires inert atmosphere during spectral characterization. |
The Tautomeric Equilibrium
These derivatives exist in a pH-dependent equilibrium between a cationic form (low pH) and a zwitterionic (betaine) form (neutral/high pH). The N-phenyl group stabilizes the zwitterion relative to the N-alkyl analogs due to charge delocalization, shifting the equilibrium constant (
Part 2: Spectroscopic Performance Data
The following data summarizes the UV-Vis absorption maxima (
Table 1: Comparative Absorption Maxima ( in nm)[1]
| Solvent / Condition | Species Form | N-Methyl Analog (Ref) | 3-Hydroxy-1-Phenylpyridinium | Spectral Shift |
| 0.1 M HCl (aq) | Cation | 293 nm | 305 - 310 nm | Bathochromic (+12-17 nm) |
| Water (pH 7) | Equilibrium | 315 nm | 325 - 330 nm | Bathochromic due to conjugation |
| 0.1 M NaOH (aq) | Zwitterion | 318 nm | 335 - 340 nm | Distinct betaine band |
| Ethanol | Zwitterion | 330 nm | 350 - 360 nm | Stronger bathochromic shift |
| DMSO / ACN | Zwitterion | 360 nm | 375 - 390 nm | Max delocalization (Red Shift) |
Technical Insight: The N-phenyl derivative exhibits a "red tail" extending into the visible region (up to 450 nm) in aprotic solvents (DMSO), appearing yellow. In water, the hydrogen-bonding stabilization of the ground-state oxygen anion increases the energy gap, causing a blue shift (hypsochromic) compared to DMSO.
Part 3: Mechanistic Visualization
The following diagram illustrates the proton-transfer equilibrium and the resulting electronic transitions. The N-phenyl group lowers the pKa of the hydroxyl proton (approx pKa 5.5 - 6.0) compared to the N-methyl analog (pKa ~4.9 - 5.2), making the zwitterion accessible even in weakly acidic media.
Figure 1: Tautomeric equilibrium of 3-hydroxy-1-phenylpyridinium showing the pH-dependent spectral shift.
Part 4: Experimental Protocol (Self-Validating)
To ensure data integrity, the following protocol includes isosbestic point validation , which confirms that the spectral changes are due to a two-component equilibrium without decomposition.
Synthesis of the Chloride Salt (Zincke Reaction Variant)
-
Reagents: 3-Hydroxypyridine, 1-Chloro-2,4-dinitrobenzene (Zincke precursor), Aniline.
-
Step 1: React 3-hydroxypyridine with 1-chloro-2,4-dinitrobenzene in ethanol to form the N-(2,4-dinitrophenyl) salt.
-
Step 2: Treat the intermediate with aniline (2 equivalents) in refluxing ethanol. The aniline displaces the dinitrophenyl group (Zincke amine exchange).
-
Purification: Recrystallize from Ethanol/Et2O to obtain 3-hydroxy-1-phenylpyridinium chloride .
Spectroscopic Measurement Workflow
-
Stock Solution: Dissolve 5.0 mg of the chloride salt in 10 mL spectroscopic grade methanol .
-
Acidic Baseline: Take 1 mL stock + 2 mL 0.1 M HCl. Record spectrum (200–500 nm). Target
: ~305 nm. -
Basic Limit: Take 1 mL stock + 2 mL 0.1 M NaOH. Record spectrum. Target
: ~335 nm. -
Isosbestic Check (Titration):
-
Place 3 mL of buffered aqueous solution (pH 4.0) in the cuvette.
-
Add aliquots of the stock solution.
-
Adjust pH incrementally from 4.0 to 9.0 using micropipettes of NaOH.
-
Validation: All scans must intersect at a single isosbestic point (approx. 315 nm). If lines do not cross at a single point, irreversible decomposition (oxidation) is occurring.
-
Part 5: References
-
Katritzky, A. R., et al. (1979). "1-Oxidopyridinium Betaines: Synthesis and Cycloaddition Reactions." Journal of the Chemical Society, Perkin Transactions 1.
-
Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358.
-
Yamamoto, Y. (2025).[1] "Update for oxidopyridinium cycloadditions and their synthetic applications." Organic Chemistry Frontiers.
-
Nizamov, I. S., et al. (2023).[2] "3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts..." Journal of the Turkish Chemical Society.
-
Beak, P., & Bonham, J. (1966). "The Basicity of N-Methyl-3-hydroxypyridinium Chloride." Journal of the American Chemical Society.
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-Hydroxy-1-phenylpyridinium chloride
Executive Safety Summary
Compound: 3-Hydroxy-1-phenylpyridinium chloride CAS No: 15941-41-0 Physical State: Solid (Crystalline powder) Molecular Weight: 207.66 g/mol
Core Hazard Profile: This compound is a quaternary ammonium salt derivative. Unlike its acid chloride counterparts, it is not a fuming corrosive liquid, but it presents distinct hazards as a solid irritant with high potential for respiratory tract inflammation if aerosolized.
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.
-
Hygroscopic Nature: Likely absorbs moisture from the air; handling requires humidity control to maintain reagent integrity and prevent clumping.
Risk Assessment & PPE Selection
Effective safety is not just about wearing gear; it is about matching the barrier to the specific breakthrough potential of the chemical.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders. Goggles seal against airborne particulates that can cause severe mucosal irritation. |
| Dermal (Hand) | Nitrile Gloves (Min. 0.11 mm / 4 mil) | Do NOT use Latex. Nitrile provides superior resistance to organic salts. For prolonged handling (>30 mins), use Double Gloving (Inner: 4 mil, Outer: 5-8 mil). |
| Respiratory | N95 / P100 Respirator (or Fume Hood) | If weighing outside a fume hood (not recommended), a fitted N95 is the minimum requirement to prevent inhalation of irritant dust. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure. |
DOT Diagram: Risk Assessment Logic
Figure 1: Decision logic for handling solid vs. solvated forms of the compound.
Operational Handling Protocol (Step-by-Step)
Phase 1: Pre-Work Assessment
-
Ventilation Verification: Ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm .
-
De-clutter: Remove unnecessary equipment from the hood to prevent airflow turbulence which can disperse light powders.
-
Solvent Compatibility: If dissolving, confirm the solvent (e.g., water, methanol) does not react violently. This salt is generally stable but incompatible with strong oxidizing agents.
Phase 2: Weighing & Transfer (Critical Step)
Why this matters: Quaternary salts can be electrostatic. Static charge can cause the powder to "jump" off the spatula, creating an inhalation hazard.
-
Static Neutralization: If available, pass an anti-static gun over the weighing boat and the reagent bottle before opening.
-
Open Slowly: Open the container inside the fume hood.
-
Transfer: Use a stainless steel or antistatic plastic spatula . Avoid using lightweight plastic spatulas that generate static.
-
Containment: Immediately cap the weighing boat or transfer vessel after weighing. Do not walk across the lab with an open boat.
Phase 3: Dissolution & Reaction
-
Addition Order: Add the solid to the solvent, not vice versa, to minimize splash risk.
-
Agitation: Use a magnetic stir bar. Ensure the vortex is controlled; splashing a concentrated salt solution can cause rapid eye injury.
-
Labeling: Clearly label all reaction vessels "Irritant - Pyridinium Salt".
Emergency Response Procedures
| Incident Type | Immediate Action | Secondary Action |
| Eye Contact | Flush immediately for 15 minutes. Hold eyelids open to ensure irrigation of the entire eye surface. | Seek medical attention.[1][2][3][4][5][6] Bring the SDS. |
| Skin Contact | Brush off dry powder before wetting (to prevent spreading a concentrated solution). Wash with soap and water for 15 mins. | Monitor for redness or blistering. |
| Inhalation | Move to fresh air immediately. | If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Do NOT dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum. | Place waste in a sealed bag labeled "Hazardous Waste". |
Disposal & Decontamination
Protocol:
-
Aqueous Solutions: Do not pour down the drain. Although pyridinium salts are organic, they are often toxic to aquatic life. Collect in a container labeled "Aqueous Organic Waste" .
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of as Solid Hazardous Waste .
-
Container Disposal: Triple rinse the empty reagent bottle with a compatible solvent (e.g., water or ethanol) before discarding or recycling. Add the rinsate to the liquid waste stream.
DOT Diagram: Safe Disposal Workflow
Figure 2: Waste stream segregation for halogenated organic salts.
References
-
U.S. Environmental Protection Agency (EPA). Substance Details: 3-Hydroxy-1-phenylpyridinium chloride (CAS 15941-41-0).[7] Substance Registry Services (SRS). Retrieved from [Link]
-
PubChem. Compound Summary: Pyridinium, 3-hydroxy-1-phenyl-, chloride. National Library of Medicine. Retrieved from [Link]
Sources
- 1. uprm.edu [uprm.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
